Oxomemazine
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
selective for M1 muscarinic receptors
Structure
3D Structure
Properties
IUPAC Name |
3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)23(21,22)18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQPVLDZQVPLGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023405 | |
| Record name | Oxomemazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3689-50-7, 174508-13-5, 174508-14-6 | |
| Record name | (±)-Oxomemazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3689-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxomemazine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003689507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxomemazine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174508135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxomemazine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174508146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxomemazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13820 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxomemazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxomemazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXOMEMAZINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q824SGH3RN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXOMEMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305MB38V1C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXOMEMAZINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GP9538P4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oxomemazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240230 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Oxomemazine as a Selective M1 Muscarinic Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxomemazine (B1678065), a phenothiazine (B1677639) derivative, is traditionally recognized for its antihistaminic and antitussive properties. However, a significant aspect of its pharmacological profile is its notable antagonistic activity at muscarinic acetylcholine (B1216132) receptors. This technical guide delves into the evidence supporting this compound as a selective antagonist for the M1 muscarinic receptor subtype. This document collates available quantitative binding data, outlines relevant experimental methodologies, and provides visual representations of key signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in pharmacology and drug development. While the existing literature strongly indicates a preference for the M1 subtype, this guide also highlights the current gaps in publicly available data, particularly concerning functional antagonism and binding affinity for all five muscarinic receptor subtypes.
Introduction
The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G-protein coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine. Their distinct tissue distributions and signaling mechanisms make them attractive targets for therapeutic intervention in a wide range of conditions. The M1 receptor, in particular, is highly expressed in the central nervous system, including the hippocampus and cortex, where it plays a crucial role in cognitive processes such as learning and memory.[1] Consequently, M1-selective antagonists are valuable tools for basic research and hold potential for the treatment of various neurological and psychiatric disorders.[2]
This compound is a first-generation H1-antihistamine that also possesses significant anticholinergic properties.[3][4] Early pharmacological studies have distinguished it from other non-selective muscarinic antagonists by demonstrating a preferential affinity for the M1 receptor subtype.[5][6] This selectivity offers a more targeted approach to modulating the cholinergic system compared to pan-muscarinic antagonists like atropine.
Quantitative Pharmacological Data
The primary evidence for this compound's M1 selectivity comes from competitive radioligand binding assays. These studies have determined the inhibition constant (Ki) of this compound for various muscarinic receptor subtypes. The available data is summarized in the tables below.
Table 1: this compound Binding Affinity at Muscarinic Receptor Subtypes
| Receptor Subtype | Ki Value | Species/Tissue Source | Notes | Reference(s) |
| M1 Receptor | 84 nM | Rat Cerebral Microsomes | Identified as a high-affinity binding site (OH). | [5][6][7] |
| M2 Receptor | 1.65 µM (1650 nM) | Rat Cerebral Microsomes | Identified as a low-affinity binding site (OL). | [6][7] |
| M3 Receptor | ~840 nM (estimated) | Rat Cerebral Microsomes | This compound reported to have 10-fold higher affinity for M1 vs. M3. | [5] |
| M4 Receptor | Data Not Available | - | - | - |
| M5 Receptor | Data Not Available | - | - | - |
Note: The data is primarily derived from a key study by Lee et al. (1994), which used rat cerebral microsomes, a tissue preparation containing a mixed population of M1 and M3 receptors. The identification of M1 and M2 subtypes in some commercial literature is an interpretation of the high and low-affinity sites found in this original study.
Table 2: Selectivity Ratios for this compound
| Receptor Comparison | Selectivity Ratio (Ki) | Notes |
| M2 / M1 | ~19.6-fold | Demonstrates a clear preference for the M1 over the M2 subtype. |
| M3 / M1 | ~10-fold | Indicates a higher affinity for the M1 over the M3 subtype. |
Key Signaling Pathways
M1 Muscarinic Receptor Signaling
The M1 muscarinic receptor canonically couples to the Gq/11 family of G-proteins. Antagonism by this compound blocks the initiation of this signaling cascade by preventing the binding of acetylcholine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Selectivity of this compound for the M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Histamine Receptor | AChR | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Histamine H1-receptor Blocker | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 7. mdpi.com [mdpi.com]
Pharmacological Profile of Oxomemazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxomemazine (B1678065) hydrochloride is a first-generation antihistamine of the phenothiazine (B1677639) class, characterized by a multi-receptor antagonist profile. It exhibits potent antagonism at the histamine (B1213489) H1 receptor and selective antagonism at the muscarinic M1 acetylcholine (B1216132) receptor.[1][2][3] This dual activity underlies its therapeutic applications in the symptomatic treatment of allergic conditions and cough.[4][5] Its pharmacological effects are further characterized by sedative and anticholinergic properties.[2] This document provides an in-depth overview of the pharmacological profile of this compound hydrochloride, including its mechanism of action, receptor binding affinities, and relevant experimental methodologies. While extensive quantitative data on its H1 receptor affinity is limited in publicly available literature, its significant muscarinic receptor activity has been well-characterized.
Introduction
This compound is a phenothiazine derivative that has been utilized in clinical practice for its antihistaminic and antitussive effects.[4][5] As a first-generation antihistamine, it readily crosses the blood-brain barrier, which contributes to its sedative properties. Its chemical structure and multi-receptor activity make it a compound of interest for understanding the complex interplay between histaminergic and cholinergic systems in various physiological and pathological processes.
Mechanism of Action
The therapeutic effects of this compound hydrochloride are primarily attributed to its antagonist activity at two key receptor types:
-
Histamine H1 Receptor Antagonism: this compound competitively blocks histamine H1 receptors.[1] By doing so, it inhibits the action of histamine, a primary mediator of allergic and inflammatory responses, thereby alleviating symptoms such as pruritus, urticaria, and rhinitis.[1]
-
Muscarinic M1 Receptor Antagonism: this compound is a selective antagonist of the muscarinic M1 receptor.[1][3] This anticholinergic activity contributes to the reduction of mucus secretion in the respiratory tract, which is beneficial in the management of cough and cold symptoms.[1]
Quantitative Pharmacological Data
The receptor binding affinities of this compound have been determined through in vitro radioligand binding assays. While specific Ki values for the H1 receptor are not extensively reported, its affinity for muscarinic receptor subtypes has been quantified.
| Receptor Subtype | Ligand | Preparation | Ki (nM) | Reference |
| Muscarinic M1 | [3H]QNB | Rat Cerebral Microsomes | 84 | [6] |
| Muscarinic M2 | [3H]QNB | Rat Cerebral Microsomes | 1650 | [6] |
| Muscarinic M3 | [3H]QNB | Rat Cerebral Microsomes | ~840 (10-fold lower affinity than M1) | [6] |
Note: The affinity for the M3 receptor is inferred from the reported 10-fold higher affinity for M1 receptors.[6]
Signaling Pathways
The antagonist action of this compound at H1 and M1 receptors interrupts their respective downstream signaling cascades.
Histamine H1 Receptor Antagonism Signaling Pathway
Antagonism of the H1 receptor by this compound prevents the Gq/11 protein-mediated activation of phospholipase C (PLC). This, in turn, inhibits the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to a downstream reduction in intracellular calcium release and protein kinase C (PKC) activation. The overall effect is the attenuation of the inflammatory and allergic responses mediated by histamine.
Caption: H1 Receptor Antagonism Pathway.
Muscarinic M1 Receptor Antagonism Signaling Pathway
Similar to its action on H1 receptors, this compound's antagonism of M1 receptors, which are also Gq/11-coupled, blocks the activation of PLC and the subsequent IP3/DAG signaling cascade. This inhibition of cholinergic signaling in relevant tissues, such as secretory glands, leads to a reduction in mucus production.
Caption: M1 Receptor Antagonism Pathway.
Pharmacokinetics (ADME)
Detailed clinical pharmacokinetic data for this compound hydrochloride, including absorption, distribution, metabolism, and excretion, are limited in publicly available literature. As a phenothiazine derivative, it is expected to be well-absorbed orally and undergo extensive hepatic metabolism. Its ability to cross the blood-brain barrier is evident from its sedative effects. Further research is required to fully elucidate its pharmacokinetic profile.
Experimental Protocols
The following are representative protocols for assessing the pharmacological activity of compounds like this compound hydrochloride.
Radioligand Receptor Binding Assay (for Muscarinic Receptors)
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for muscarinic receptors using a radiolabeled antagonist, such as [3H]-Quinuclidinyl benzilate ([3H]QNB).
Materials:
-
Test Compound: this compound hydrochloride
-
Radioligand: [3H]QNB
-
Receptor Source: Rat cerebral microsomes or cells expressing the target muscarinic receptor subtype.
-
Displacer: Atropine (for non-specific binding)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Filtration Apparatus: Cell harvester with glass fiber filters
-
Scintillation Counter and Cocktail
Procedure:
-
Membrane Preparation: Homogenize tissue (e.g., rat brain) in ice-cold buffer and centrifuge to pellet cellular debris. Further centrifuge the supernatant at high speed to pellet the microsomal fraction containing the receptors. Resuspend the pellet in assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + Membrane preparation + Assay buffer.
-
Non-specific Binding: Radioligand + Membrane preparation + High concentration of Atropine.
-
Competition Binding: Radioligand + Membrane preparation + Serial dilutions of this compound.
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
In Vitro Histamine Release Assay (Functional Antagonism)
This assay measures the ability of this compound to inhibit histamine release from mast cells or basophils, providing a functional measure of its antihistaminic activity.
Materials:
-
Test Compound: this compound hydrochloride
-
Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells (sensitized with IgE) or human basophils.
-
Stimulant: Antigen (e.g., DNP-BSA for IgE-sensitized cells) or a secretagogue like compound 48/80.
-
Release Buffer: e.g., Tyrode's buffer
-
Histamine Quantification Kit: ELISA or fluorometric assay kit.
Procedure:
-
Cell Culture and Sensitization: Culture RBL-2H3 cells under standard conditions. For IgE-mediated release, sensitize the cells with an appropriate IgE antibody overnight.
-
Pre-incubation: Wash the cells and pre-incubate them with various concentrations of this compound for a defined period (e.g., 30 minutes at 37°C).
-
Stimulation: Add the stimulant (antigen or secretagogue) to the wells to induce histamine release. Include control wells for spontaneous release (no stimulant) and total histamine release (cells lysed with detergent).
-
Termination: Stop the release reaction by placing the plate on ice.
-
Sample Collection: Centrifuge the plate and collect the supernatant.
-
Histamine Quantification: Measure the histamine concentration in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of histamine release for each condition relative to the total histamine content. Plot the percentage of inhibition of histamine release against the logarithm of the this compound concentration to determine the IC50 value.
Clinical Applications and Considerations
This compound is primarily indicated for the symptomatic relief of allergic conditions, such as allergic rhinitis and urticaria, and for the management of non-productive coughs.[7] However, a systematic review has highlighted a lack of robust evidence for its clinical efficacy in cough treatment, underscoring the need for further well-designed clinical trials.[8] Due to its first-generation antihistamine properties, sedation is a common side effect, and caution is advised when operating machinery or driving. Its anticholinergic effects may be problematic in patients with conditions such as angle-closure glaucoma or prostatic hypertrophy.[5]
Conclusion
This compound hydrochloride is a pharmacologically active compound with a dual mechanism of action involving the antagonism of both histamine H1 and muscarinic M1 receptors. Its receptor binding profile, particularly its selectivity for the M1 receptor, has been quantitatively characterized. While its clinical use is established for allergic conditions, further research is needed to fully elucidate its efficacy in cough and to detail its pharmacokinetic properties. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and understanding of this compound and related compounds in drug discovery and development.
References
- 1. This compound | Histamine Receptor | AChR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Selectivity of this compound for the M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ldn.de [ldn.de]
- 8. No evidence of clinical efficacy of this compound in cough, according to a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anticholinergic and Sedative Properties of Oxomemazine
Introduction
Oxomemazine (B1678065) is a first-generation phenothiazine (B1677639) derivative recognized for its potent antihistaminic, antitussive, and anticholinergic properties.[1][2][3] Its clinical applications have primarily centered on the symptomatic treatment of allergies and cough.[1][3] As a first-generation antihistamine, this compound readily crosses the blood-brain barrier, leading to significant central nervous system (CNS) effects, most notably sedation.[4] This guide provides a detailed technical overview of the anticholinergic and sedative properties of this compound, focusing on its mechanisms of action, quantitative pharmacological data, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.
Anticholinergic Properties
The anticholinergic effects of this compound are a key component of its pharmacological profile, contributing to both its therapeutic actions and potential side effects. These properties stem from its ability to act as an antagonist at muscarinic acetylcholine (B1216132) receptors.
Mechanism of Action
This compound functions as a competitive antagonist of acetylcholine at muscarinic receptors.[5][6] By blocking these receptors, it inhibits the physiological effects of acetylcholine.[7] Research indicates that this compound exhibits selectivity for the muscarinic M1 receptor subtype.[8][9][10][11][12][13] This selectivity is significant as M1 receptors are predominantly found in the central nervous system and are involved in cognitive functions, while other subtypes mediate peripheral effects such as smooth muscle contraction and glandular secretion. The blockade of muscarinic receptors in the respiratory tract can lead to a reduction in mucus secretion, which may be beneficial in treating cough and runny nose associated with allergic reactions.[6][7]
Quantitative Data: Muscarinic Receptor Binding Affinity
The binding affinity of this compound for muscarinic receptor subtypes has been quantified through in vitro radioligand binding assays. These studies have demonstrated a notable preference for the M1 receptor subtype.
| Receptor Subtype | Ligand | Tissue Source | Ki (nM) | Reference |
| M1 | This compound | Rat Cerebral Microsomes | 84 | [8][9][10][11][12][13] |
| M2 | This compound | Rat Cerebral Microsomes | 1650 | [9][11][12][13] |
| M3 | This compound | Rat Cerebral Microsomes | ~840 (10-fold lower than M1) | [8][10] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Experimental Protocol: Radioligand Competition Binding Assay
The determination of this compound's binding affinity for muscarinic receptors is typically achieved through radioligand competition binding assays.[5]
Objective: To determine the inhibition constant (Ki) of this compound for muscarinic receptor subtypes by measuring its ability to displace a radiolabeled antagonist.
Materials:
-
Tissue Preparation: Rat cerebral microsomes, which are rich in muscarinic receptors.[8][10]
-
Radioligand: (-)-[3H]quinuclidinyl benzilate ([3H]QNB), a high-affinity, non-selective muscarinic antagonist.[8][10]
-
Competitor: this compound at various concentrations.
-
Reference Compound: Pirenzepine, an M1-selective antagonist, can be used for comparison.[8][10]
-
Assay Buffer: Appropriate buffer solution (e.g., phosphate (B84403) buffer).
-
Filtration System: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: A fixed concentration of the radioligand ([3H]QNB) is incubated with the receptor preparation (rat cerebral microsomes) in the presence of increasing concentrations of the unlabeled competitor (this compound).
-
Equilibrium: The mixture is incubated for a sufficient time to allow binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the microsomes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound | 174508-14-6 | Benchchem [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound Hydrochloride|CAS 4784-40-1 [benchchem.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Selectivity of this compound for the M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. koreascience.kr [koreascience.kr]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | Histamine Receptor | AChR | TargetMol [targetmol.com]
- 13. This compound | Histamine H1-receptor Blocker | AmBeed-信号通路专用抑制剂 [ambeed.cn]
An In-depth Technical Guide to the Structure-Activity Relationship of Oxomemazine and the Phenothiazine Core
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of oxomemazine (B1678065), a first-generation phenothiazine (B1677639) antihistamine. It delves into the molecular interactions, signaling pathways, and structural modifications that govern its pharmacological profile, with a focus on its antihistaminic and anticholinergic properties.
Introduction to this compound and the Phenothiazine Scaffold
This compound is a phenothiazine derivative recognized for its potent H1-antihistaminic and anticholinergic activities. The phenothiazine scaffold, a tricyclic aromatic system, is a versatile pharmacophore that has given rise to a wide range of therapeutic agents, including antipsychotics, antihistamines, and antiemetics. The pharmacological diversity of phenothiazines is dictated by the nature and position of substituents on the tricyclic core and the composition of the aminoalkyl side chain at the N-10 position.
Receptor Binding Profile and Quantitative Analysis
This compound's therapeutic effects are primarily mediated through its interaction with histamine (B1213489) H1 and muscarinic acetylcholine (B1216132) receptors. While its primary classification is as an H1-antihistamine, it also exhibits significant affinity for muscarinic receptors, contributing to its anticholinergic side effects.
A study of its binding affinity in rat cerebral microsomes revealed a notable selectivity for the muscarinic M1 receptor subtype.
Table 1: Quantitative Binding Affinity of this compound
| Receptor Subtype | Kᵢ (nM) |
| Muscarinic M1 | 84 |
| Muscarinic M2 | 1650 |
Kᵢ (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Structure-Activity Relationship (SAR) of Phenothiazines
The pharmacological activity of phenothiazine derivatives is intricately linked to their chemical structure. Key structural features that influence their antihistaminic and anticholinergic properties include:
-
The N-10 Side Chain: The length and branching of the aminoalkyl side chain at the N-10 position are critical determinants of activity. A two-carbon chain between the nitrogen of the phenothiazine ring and the terminal amino group tends to enhance antihistaminic and anticholinergic activities.
-
Substitution at the 2-Position: The nature of the substituent at the 2-position of the phenothiazine ring significantly impacts potency and selectivity. Electron-withdrawing groups at this position are known to influence the overall electronic properties of the molecule and its interaction with receptors.
-
The Terminal Amino Group: The basicity and steric bulk of the terminal amino group on the side chain are crucial for receptor binding.
Table 2: Comparative Antihistaminic and Anticholinergic Activity of Phenothiazine Derivatives (Qualitative)
| Compound | N-10 Side Chain | 2-Position Substituent | Primary Activity |
| Promethazine | 2-carbon, branched | H | Antihistaminic |
| Chlorpromazine | 3-carbon | Cl | Antipsychotic |
| Triflupromazine | 3-carbon | CF₃ | Antipsychotic |
| This compound | 2-carbon, branched | (oxidized sulfur) | Antihistaminic |
Signaling Pathways
This compound, by acting as an antagonist at the H1 receptor, modulates downstream signaling pathways, primarily the Gq/11 pathway. This interference prevents histamine-induced activation of Phospholipase C (PLC), which in turn inhibits the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). The net effect is a reduction in intracellular calcium mobilization and the inhibition of Protein Kinase C (PKC) activation. This cascade ultimately leads to a decrease in the activation of the pro-inflammatory transcription factor, NF-κB.
Histamine H1 Receptor Signaling Pathway and its Inhibition by this compound
The following diagram illustrates the canonical H1 receptor signaling pathway and the inhibitory action of this compound.
Caption: H1 Receptor Signaling and this compound's Inhibitory Action.
Logical Workflow for SAR Analysis of Phenothiazine Derivatives
The systematic evaluation of the structure-activity relationship of a series of phenothiazine derivatives involves a logical workflow from molecular design to biological evaluation.
Caption: Workflow for Phenothiazine SAR Studies.
Experimental Protocols
Representative Synthesis of the Phenothiazine Core
Procedure:
-
A mixture of diphenylamine (B1679370) and elemental sulfur is heated.
-
A catalytic amount of iodine or aluminum chloride is added to the molten mixture.
-
The reaction mixture is refluxed, leading to the cyclization and formation of the phenothiazine ring.
-
The crude product is then purified by recrystallization.
Subsequent modifications, such as the introduction of the N-10 side chain, would be carried out in subsequent synthetic steps.
Histamine H1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the histamine H1 receptor.
Materials:
-
Membrane preparations from cells expressing the histamine H1 receptor.
-
Radioligand: [³H]-mepyramine.
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Scintillation cocktail.
Procedure:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of [³H]-mepyramine and varying concentrations of the test compound.
-
Incubate at room temperature to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, separating the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The data is analyzed to determine the IC₅₀ value of the test compound, which is then used to calculate the Kᵢ value.
Muscarinic Receptor Binding Assay
A similar competitive radioligand binding assay can be employed to determine the affinity of a test compound for muscarinic receptors.
Materials:
-
Membrane preparations from cells expressing the desired muscarinic receptor subtype (M1, M2, etc.).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Scintillation cocktail.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the reaction to reach equilibrium at a defined temperature.
-
Separate the bound and free radioligand by rapid filtration.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the radioactivity on the filters.
-
Calculate the IC₅₀ and subsequently the Kᵢ value from the displacement curves.
Conclusion
The structure-activity relationship of this compound and its phenothiazine core is a well-established area of medicinal chemistry. The antihistaminic and anticholinergic activities of these compounds are finely tuned by modifications to the N-10 side chain and substitutions on the tricyclic ring system. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the design and optimization of novel phenothiazine-based therapeutic agents. Further research to elucidate the specific binding interactions of this compound at the H1 receptor through methods like X-ray crystallography could provide even greater insights for future drug design.
Stereoselective Pharmacokinetics of Oxomemazine Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the stereoselective pharmacokinetics of oxomemazine (B1678065) enantiomers. This compound, a phenothiazine (B1677639) derivative, is a chiral antihistamine and anticholinergic agent. As with many chiral drugs, the individual enantiomers of this compound may exhibit different pharmacokinetic and pharmacodynamic properties. Understanding these differences is crucial for optimizing therapeutic outcomes and minimizing potential adverse effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.
Data Presentation: Pharmacokinetic Parameters
While comprehensive in-vivo pharmacokinetic data for individual this compound enantiomers are not extensively available in publicly accessible literature, the following tables present illustrative data based on typical pharmacokinetic profiles observed for chiral antihistamines in rabbit models. These tables are intended to provide a framework for the presentation and comparison of such data.
Table 1: Illustrative Pharmacokinetic Parameters of (R)- and (S)-Oxomemazine in Rabbit Plasma Following Oral Administration
| Parameter | (R)-Oxomemazine | (S)-Oxomemazine |
| Cmax (ng/mL) | 125 ± 15 | 110 ± 18 |
| Tmax (h) | 1.5 ± 0.5 | 1.8 ± 0.6 |
| AUC₀-t (ng·h/mL) | 850 ± 95 | 810 ± 110 |
| AUC₀-∞ (ng·h/mL) | 910 ± 105 | 870 ± 120 |
| t½ (h) | 4.2 ± 0.8 | 4.5 ± 0.9 |
Data are presented as mean ± standard deviation and are hypothetical, intended for illustrative purposes.
Table 2: Analytical Method Validation Parameters for the Enantioselective Quantification of this compound in Rabbit Plasma [1][2][3][4][5]
| Parameter | (R)-Oxomemazine | (S)-Oxomemazine |
| Retention Time (min) | 9.511 | 10.712 |
| Linearity Range (µg/mL) | 0.6 - 3.3 | 0.6 - 3.3 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Within-run Precision (%RSD) | 0.018 - 0.102 | 0.028 - 0.675 |
| Between-run Precision (%RSD) | < 15% | < 15% |
| Accuracy (%) | 95.971 - 99.720 | 97.199 - 103.921 |
Experimental Protocols
The following sections detail the methodologies for key experiments in the study of stereoselective pharmacokinetics of this compound enantiomers.
Enantioselective Analytical Method
A validated ultra-fast liquid chromatography (UFLC) method is employed for the separation and quantification of this compound enantiomers in rabbit plasma.[1][2][3][4][5]
-
Chromatographic System: UFLC system equipped with a UV detector.
-
Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) column (150 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase: n-hexane:ethanol:diethylamine (80:20:0.1, v/v/v).[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: 227 nm.
-
Retention Times: (R)-oxomemazine: 9.511 min, (S)-oxomemazine: 10.712 min, IS: 6.503 min.[1][2][3][4][5]
In-vivo Pharmacokinetic Study in Rabbits
-
Animal Model: Healthy New Zealand white rabbits.
-
Housing: Housed in individual cages with controlled temperature and a 12-hour light/dark cycle. Provided with standard laboratory feed and water ad libitum.
-
Drug Administration: A single oral dose of racemic this compound is administered to the rabbits.
-
Blood Sampling: Blood samples (approximately 1 mL) are collected from the marginal ear vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
Plasma Sample Preparation
-
Protein Precipitation: To a 500 µL aliquot of plasma, the internal standard solution is added, followed by a precipitating agent (e.g., acetonitrile). The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Evaporation and Reconstitution: The resulting supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in the mobile phase, and an aliquot is injected into the UFLC system.
Mandatory Visualizations
Experimental Workflow
Signaling Pathway of this compound Action
This compound acts as a first-generation H1-antihistamine. It competitively inhibits the action of histamine (B1213489) at H1 receptors. This action attenuates the inflammatory response by affecting downstream signaling pathways.
Conclusion
The stereoselective disposition of this compound enantiomers is a critical area of investigation for optimizing its clinical use. The analytical methods and experimental protocols outlined in this guide provide a robust framework for conducting such pharmacokinetic studies. While the presented quantitative data are illustrative, they highlight the potential for differences in the absorption, distribution, metabolism, and excretion of (R)- and (S)-oxomemazine. Further research to obtain definitive in-vivo pharmacokinetic parameters is warranted to fully elucidate the clinical implications of this compound's chirality. The provided visualizations of the experimental workflow and the drug's mechanism of action serve as valuable tools for researchers in the design and interpretation of their studies.
References
- 1. Pharmacokinetic experiments [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Stereoselective renal tubular secretion of levocetirizine and dextrocetirizine, the two enantiomers of the H1-antihistamine cetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective determination of cetirizine and studies on pharmacokinetics in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxomemazine metabolism and resulting primary metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxomemazine (B1678065), a first-generation phenothiazine (B1677639) antihistamine, is utilized for its antitussive and sedative properties. Despite its clinical use, publicly available data on its metabolism and primary metabolites are limited, presenting a challenge for comprehensive pharmacological and toxicological assessment. This technical guide synthesizes the available information, drawing parallels from structurally related phenothiazine compounds to elucidate the probable metabolic pathways of this compound. The primary routes of biotransformation are anticipated to be N-demethylation and N-oxidation of the aliphatic side chain, and sulfoxidation of the phenothiazine ring. These reactions are predominantly catalyzed by the cytochrome P450 (CYP) enzyme system. This document provides a detailed overview of the inferred primary metabolites, the enzymatic processes involved, and representative experimental protocols for their analysis.
Introduction
This compound is a phenothiazine derivative characterized by a tricyclic ring structure and a dimethylaminopropyl side chain.[1] Like other phenothiazines, it undergoes extensive hepatic metabolism, which is crucial for its clearance and the termination of its pharmacological effects.[2] Understanding the metabolic profile of this compound is essential for predicting potential drug-drug interactions, assessing inter-individual variability in patient response, and identifying any pharmacologically active or potentially toxic metabolites. While specific research on this compound's metabolism is sparse, the well-documented biotransformation of other phenothiazines, such as promazine (B1679182) and chlorpromazine (B137089), provides a robust framework for predicting its metabolic fate.[3][4][5]
Predicted Primary Metabolic Pathways and Metabolites
Based on the metabolism of analogous phenothiazine compounds and available literature, the primary metabolic pathways for this compound are expected to involve oxidation of the aliphatic side chain and the sulfur atom of the phenothiazine nucleus.
N-Demethylation
The removal of methyl groups from the tertiary amine on the side chain is a common metabolic route for many drugs. For phenothiazines, this process is primarily mediated by CYP enzymes, including CYP1A2 and CYP2C19.[4] This would result in the formation of N-desmethylthis compound and, subsequently, N,N-didesmethylthis compound.
N-Oxidation
Oxidation of the nitrogen atom in the dimethylamino group leads to the formation of this compound N-oxide. This metabolite has been identified as a commercially available standard, suggesting its relevance in metabolic studies.[6][7]
Sulfoxidation
The sulfur atom in the phenothiazine ring is susceptible to oxidation, forming a sulfoxide. This is a major metabolic pathway for many phenothiazines, catalyzed by enzymes such as CYP1A2 and CYP3A4.[3][4]
The predicted primary metabolites of this compound are summarized in the table below.
| Metabolite | Metabolic Pathway | Key Enzymes (Inferred) |
| N-desmethylthis compound | N-demethylation | CYP1A2, CYP2C19 |
| This compound N-oxide | N-oxidation | Cytochrome P450 enzymes |
| This compound sulfoxide | Sulfoxidation | CYP1A2, CYP3A4 |
A study by Maurer and Pfleger (1988) confirmed the presence of this compound metabolites in urine, lending support to these predicted pathways.[8]
Enzymology of this compound Metabolism
The biotransformation of this compound is anticipated to be carried out predominantly by the hepatic cytochrome P450 superfamily of enzymes. The specific isoforms involved can be inferred from studies on other phenothiazines.
| CYP Isoform | Predicted Role in this compound Metabolism | Reference (Analogous Compounds) |
| CYP1A2 | N-demethylation, Sulfoxidation | [3][4] |
| CYP3A4 | Sulfoxidation, N-demethylation | [3][5] |
| CYP2C19 | N-demethylation | [4] |
Genetic polymorphisms in these CYP enzymes can lead to significant inter-individual differences in the rate of this compound metabolism, potentially affecting its efficacy and safety profile.
Experimental Protocols
Detailed experimental protocols for the study of this compound metabolism are not widely published. However, a representative workflow can be constructed based on established methods for other phenothiazines.
In Vitro Metabolism using Human Liver Microsomes
This experiment aims to identify the metabolites of this compound produced by hepatic enzymes.
Materials:
-
This compound
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Protocol:
-
Prepare an incubation mixture containing this compound (e.g., 1-10 µM), HLMs (e.g., 0.5 mg/mL), and phosphate buffer.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to identify and quantify the parent drug and its metabolites.
Metabolite Identification in Urine
This protocol describes the extraction and analysis of this compound and its metabolites from urine samples.
Materials:
-
Urine sample
-
β-glucuronidase/arylsulfatase for hydrolysis of conjugates
-
Extraction solvent (e.g., diethyl ether or a solid-phase extraction cartridge)
-
Acetylation reagent (e.g., acetic anhydride) for derivatization
-
GC-MS system
Protocol:
-
Adjust the pH of the urine sample and perform enzymatic hydrolysis to cleave any conjugated metabolites.[8]
-
Extract the deconjugated metabolites from the urine using liquid-liquid extraction or solid-phase extraction.
-
Evaporate the extraction solvent to dryness.
-
Reconstitute the residue and perform acetylation to improve the chromatographic properties of the metabolites.[8]
-
Analyze the derivatized sample by GC-MS to identify the metabolites based on their mass spectra and retention times.[8]
Visualizations
The following diagrams illustrate the predicted metabolic pathway of this compound and a typical experimental workflow for its analysis.
Predicted primary metabolic pathways of this compound.
Workflow for urinary metabolite analysis.
Conclusion
While direct and extensive studies on the metabolism of this compound are lacking, a predictive metabolic profile can be constructed based on its chemical structure and the known biotransformation of other phenothiazine drugs. The primary routes of metabolism are likely to be N-demethylation, N-oxidation, and sulfoxidation, mediated by cytochrome P450 enzymes. Further research, employing modern analytical techniques such as high-resolution mass spectrometry and NMR, is necessary to definitively identify and quantify the metabolites of this compound in biological systems. Such studies would provide a more complete understanding of its pharmacology and toxicology, aiding in its safe and effective clinical use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Main contribution of the cytochrome P450 isoenzyme 1A2 (CYP1A2) to N-demethylation and 5-sulfoxidation of the phenothiazine neuroleptic chlorpromazine in human liver--A comparison with other phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The cytochrome P450-catalyzed metabolism of levomepromazine: a phenothiazine neuroleptic with a wide spectrum of clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound N-Oxide | 2731709-58-1 | SynZeal [synzeal.com]
- 7. This compound N-Oxide | C18H22N2O3S | CID 129318741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Identification of phenothiazine antihistamines and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Toxicological Profile of Oxomemazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the expected preclinical toxicological profile of Oxomemazine based on its classification as a first-generation phenothiazine (B1677639) antihistamine. It is important to note that publicly available, specific quantitative data from dedicated preclinical toxicology studies on this compound is scarce. Therefore, this guide combines the limited available data with general principles and protocols for toxicological evaluation of pharmaceuticals.
Introduction
This compound is a first-generation antihistamine belonging to the phenothiazine chemical class, exhibiting antihistaminic, anticholinergic, and sedative properties.[1] It is primarily indicated for the symptomatic treatment of cough and allergies.[1][2] As with any pharmaceutical compound, a thorough preclinical toxicological evaluation is crucial to characterize its safety profile before human use. This guide summarizes the key aspects of the preclinical toxicology of this compound, covering acute, sub-chronic, and chronic toxicity, as well as its genotoxic, carcinogenic, and reproductive and developmental effects.
Pharmacological Profile
Mechanism of Action: this compound is a potent antagonist of the histamine (B1213489) H1 receptor.[3] By competitively blocking H1 receptors, it inhibits the cascade of events triggered by histamine, thereby reducing allergic and inflammatory symptoms.[3] Additionally, this compound possesses anticholinergic properties by acting as a selective antagonist of muscarinic M1 receptors.[1][3] Its sedative effects are attributed to its ability to cross the blood-brain barrier and antagonize central H1 receptors.[2]
Signaling Pathway
The primary mechanism of action of this compound involves the blockade of the H1 histamine receptor, which is a G-protein coupled receptor. This blockade interferes with the downstream signaling cascade typically initiated by histamine.
Toxicological Profile
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a single high dose of a substance. The median lethal dose (LD50) is a common endpoint.
Quantitative Data
| Species | Route of Administration | LD50 | Reference |
| Mouse | Oral | 140 mg/kg | RTECS |
| Mouse | Intraperitoneal | 185 mg/kg | RTECS |
Experimental Protocol: Acute Oral Toxicity (General - OECD 423)
A standardized protocol, such as the Acute Toxic Class Method (OECD 423), is typically followed.
Repeated-Dose Toxicity (Sub-acute and Sub-chronic)
These studies evaluate the toxic effects of a substance after repeated administration over a period of 14 to 90 days. They help identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).
Quantitative Data
No specific sub-acute or sub-chronic toxicity data for this compound was found in the public domain.
Experimental Protocol: 90-Day Oral Toxicity in Rodents (General - OECD 408)
Chronic Toxicity and Carcinogenicity
Chronic toxicity studies assess the cumulative effects of a substance over a significant portion of an animal's lifespan. Carcinogenicity studies evaluate the potential of a substance to cause cancer.
Quantitative Data
No specific chronic toxicity or carcinogenicity data for this compound was found in the public domain.
Experimental Protocol: Carcinogenicity Bioassay (General)
Carcinogenicity studies are typically long-term (e.g., 2 years in rodents) and involve daily administration of the test substance.
Genotoxicity
Genotoxicity assays are performed to detect a compound's potential to damage genetic material.
Quantitative Data
No specific results from genotoxicity assays for this compound were found.
Experimental Protocols: Standard Genotoxicity Battery
A standard battery of tests includes:
-
Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.
-
In vitro Mammalian Cell Chromosomal Aberration Test or Mouse Lymphoma Assay: To detect clastogenic and aneugenic effects.
-
In vivo Micronucleus Test: To assess chromosomal damage in a whole animal system.
Reproductive and Developmental Toxicity
These studies are designed to evaluate the potential adverse effects of a substance on all aspects of reproduction.
Quantitative Data
No specific reproductive and developmental toxicity data for this compound was found in the public domain.
Experimental Protocols: ICH S5 (R3) Guidelines
The ICH S5 (R3) guideline provides a framework for these studies, which typically include:
-
Fertility and Early Embryonic Development (Segment I): Assesses effects on male and female reproductive function.
-
Embryo-fetal Development (Segment II): Evaluates potential for teratogenicity.
-
Pre- and Postnatal Development (Segment III): Assesses effects on late fetal development, parturition, and lactation.
Safety Pharmacology
Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
Expected Effects: As a first-generation antihistamine with anticholinergic properties, this compound would be expected to show effects on the central nervous system (sedation, altered motor coordination), cardiovascular system (potential for tachycardia), and respiratory system (potential for respiratory depression at high doses).
Experimental Protocols: Core Battery (ICH S7A)
The core battery of safety pharmacology studies includes:
-
Central Nervous System (CNS): Assessed using a functional observational battery (FOB) or Irwin test.
-
Cardiovascular System: Typically evaluated in conscious, telemetered animals (e.g., dogs) to monitor ECG, blood pressure, and heart rate.
-
Respiratory System: Assessed using methods like whole-body plethysmography in rodents.
Conclusion
Based on its pharmacological classification, this compound is expected to have a toxicological profile characteristic of first-generation phenothiazine antihistamines. The primary concerns would likely revolve around its CNS depressant and anticholinergic effects. However, the lack of publicly available, specific preclinical toxicology data for this compound underscores the need for caution and highlights the importance of relying on comprehensive, compound-specific data in drug development and risk assessment. The experimental protocols and workflows described in this guide represent the current standards for preclinical safety evaluation and would be applicable to a thorough investigation of this compound's toxicological profile.
References
The Neuropharmacological Profile of First-Generation Antihistamines: A Technical Guide to Central Nervous System Effects with a Focus on Oxomemazine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
First-generation H1 antihistamines, while effective for the management of allergic conditions, are well-recognized for their significant effects on the central nervous system (CNS). Their ability to readily cross the blood-brain barrier and interact with various neurotransmitter systems results in a range of effects, most notably sedation and cognitive impairment. This technical guide provides an in-depth analysis of the CNS effects of this class of drugs, with a particular focus on the phenothiazine (B1677639) derivative, Oxomemazine (B1678065). This document summarizes available quantitative data, details key experimental methodologies for assessing CNS effects, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate a deeper understanding for research and drug development professionals.
Introduction: The Central Action of First-Generation Antihistamines
First-generation H1 antihistamines exert their primary therapeutic effect by acting as inverse agonists at the histamine (B1213489) H1 receptor. However, unlike their second-generation counterparts, they readily penetrate the blood-brain barrier, leading to significant interaction with H1 receptors within the CNS.[1] Histamine in the brain acts as a crucial neurotransmitter involved in promoting wakefulness and arousal.[2] By blocking these central H1 receptors, first-generation antihistamines disrupt this process, leading to their characteristic sedative effects.[2][3]
Furthermore, many first-generation antihistamines, including this compound, exhibit affinity for other receptors in the CNS, such as muscarinic acetylcholine (B1216132) receptors and serotonin (B10506) receptors.[3][4] This multi-receptor activity contributes to a broader range of CNS effects, including anticholinergic symptoms like dry mouth and blurred vision, as well as potential alterations in mood and cognition.[3][5]
Quantitative Analysis of CNS Effects
The CNS effects of first-generation antihistamines can be quantified through various methods, including positron emission tomography (PET) to measure brain H1 receptor occupancy and a battery of psychomotor and cognitive performance tests.
Histamine H1 Receptor Occupancy
PET imaging allows for the in vivo quantification of H1 receptor occupancy in the brain after drug administration. Higher occupancy levels are generally correlated with a greater potential for CNS side effects.
| Antihistamine | Dose | H1 Receptor Occupancy (%) in Cortex | Study Population | Reference |
| d-Chlorpheniramine | 2 mg (oral) | 76.8 ± 4.2 | Healthy young men | [6][7] |
| d-Chlorpheniramine | 5 mg (IV) | 98.2 ± 1.2 | Healthy young men | [7] |
| (+)-Chlorpheniramine | 2 mg (oral) | ≥ 50 | Healthy male volunteers | [4] |
| (+)-Chlorpheniramine | 6 mg (oral) | ≥ 50 | Healthy male volunteers | [4] |
| Diphenhydramine (B27) | 50 mg | Data not available in provided search results | ||
| This compound | Data not available in provided search results | Data not available in provided search results | ||
| Ketotifen | 1 mg (oral) | ~72 | Healthy males | [8] |
Note: Specific quantitative H1 receptor occupancy data for this compound from human PET studies were not identified in the provided search results.
Psychomotor and Cognitive Performance
A variety of tests are employed to objectively measure the impact of antihistamines on functions such as alertness, reaction time, and cognitive processing.
| Antihistamine | Test | Key Findings | Reference |
| Chlorpheniramine | P300 Event-Related Potential | Increased P300 latency, indicating cognitive processing slowing. | [9] |
| Chlorpheniramine | Psychomotor and Cognitive Tests | Deteriorating effects on performance. | [10][11] |
| Diphenhydramine | Psychomotor Performance Tests | Impaired performance relative to placebo. | [6] |
| Diphenhydramine | Laboratory tests of driving-related skills | Significant impairment in adaptive tracking, body sway, and visual reaction. | [12] |
| Promethazine | Visuo-motor coordination | Impaired performance at 3.0h and 5.0h post-ingestion. | [13] |
| This compound | Data not available in provided search results | Qualitative reports of drowsiness and potential for impaired coordination.[5][14] |
Note: Specific quantitative data from psychomotor and cognitive performance studies for this compound were not identified in the provided search results. Clinical observations report drowsiness and the potential for impaired ability to perform tasks requiring alertness.[5][14]
Anticholinergic and Other Receptor Affinities of this compound
This compound's CNS effects are also influenced by its interaction with other receptor systems.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Muscarinic M1 Receptor | 84 nM | [7][15] |
| Muscarinic M2 Receptor | 1.65 µM | [15] |
| Serotonin Receptors | Qualitative reports of antiserotoninergic effects; specific Ki values not identified. | [3][4][16] |
Signaling Pathways
The CNS effects of first-generation antihistamines are initiated by their interaction with specific receptor-mediated signaling cascades.
Histamine H1 Receptor Signaling in the CNS
First-generation antihistamines act as inverse agonists at the H1 receptor, which is a G-protein coupled receptor (GPCR). In the CNS, histamine binding to the H1 receptor typically leads to neuronal excitation. By blocking this action, these drugs reduce neuronal activity, contributing to sedation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound Hydrochloride|CAS 4784-40-1 [benchchem.com]
- 5. What are the side effects of this compound? [synapse.patsnap.com]
- 6. Sedation and performance impairment of diphenhydramine and second-generation antihistamines: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity of this compound for the M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Old versus new antihistamines: Effects on cognition and psychomotor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparison of methods for assessing the sedative effects of diphenhydramine on skills related to car driving. | CHDR [chdr.nl]
- 13. Functional neuroimaging of cognition impaired by a classical antihistamine, d-chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. This compound | Histamine Receptor | AChR | TargetMol [targetmol.com]
- 16. mims.com [mims.com]
Oxomemazine's Role in Modulating Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxomemazine (B1678065), a first-generation phenothiazine (B1677639) derivative, is primarily recognized for its potent antihistaminic and antitussive properties. Its therapeutic efficacy is largely attributed to its competitive antagonism of the histamine (B1213489) H1 receptor. However, emerging evidence and a deeper understanding of its pharmacological profile suggest a broader role in the modulation of inflammatory pathways. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound may exert its anti-inflammatory effects, moving beyond its primary function as an H1 receptor antagonist. We will delve into its influence on key signaling cascades, including the NF-κB and potential MAPK pathways, and discuss its effects on various cellular processes integral to the inflammatory response. This document aims to serve as a comprehensive resource for researchers and professionals in drug development, offering insights into the multifaceted immunomodulatory potential of this compound.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation is a hallmark of numerous diseases, including allergic conditions, autoimmune disorders, and neurodegenerative diseases. The development of therapeutic agents that can effectively modulate inflammatory pathways is a cornerstone of modern pharmacology.
This compound, a phenothiazine derivative, has been clinically utilized for its antihistaminic effects in the management of allergic conditions.[1][2] Its primary mechanism of action involves the blockade of the histamine H1 receptor, thereby mitigating histamine-mediated symptoms of allergy and inflammation.[3][4] However, the anti-inflammatory actions of first-generation antihistamines and the broader class of phenothiazines are now understood to be more complex than simple receptor antagonism. This guide will explore the known and potential mechanisms by which this compound modulates inflammatory pathways, providing a technical framework for further research and development.
Core Mechanism of Action: Histamine H1 Receptor Antagonism
The principal anti-inflammatory effect of this compound is derived from its function as a competitive antagonist at the histamine H1 receptor.[5] Histamine, a key mediator of allergic and inflammatory responses, elicits its pro-inflammatory effects by binding to H1 receptors on various cell types, including endothelial cells, smooth muscle cells, and immune cells.[6] This binding initiates a cascade of intracellular events that lead to the cardinal signs of inflammation: vasodilation, increased vascular permeability, and the recruitment of inflammatory cells.[6]
By competitively binding to the H1 receptor, this compound prevents histamine from exerting its biological effects, thereby attenuating the inflammatory response.[3][4] This direct antagonism is the foundation of this compound's clinical utility in allergic conditions.
Downstream Modulation of the NF-κB Signaling Pathway
The activation of the H1 receptor is coupled to Gq/11 proteins, which in turn activate phospholipase C (PLC). PLC activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC). This signaling cascade is a known activator of the nuclear factor-kappa B (NF-κB) pathway.[1][5]
NF-κB is a pivotal transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.[7] By blocking the initial H1 receptor signal, this compound indirectly inhibits the activation of NF-κB.[5] This downstream effect is a significant contributor to its anti-inflammatory properties, as it effectively suppresses the production of key mediators that amplify and sustain the inflammatory response.
Quantitative Pharmacological Data
While extensive quantitative data on the broad anti-inflammatory effects of this compound are limited in publicly available literature, some key binding affinities have been characterized.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Muscarinic M1 Receptor | 84 nM | [8] |
| Muscarinic M2 Receptor | 1.65 µM | [8] |
This table summarizes the available quantitative data on this compound's binding affinities for muscarinic receptors. Further research is required to determine the IC50 values for its effects on various inflammatory mediators.
Potential Modulation of Other Inflammatory Pathways
The broader class of phenothiazine derivatives, to which this compound belongs, has been shown to interact with multiple signaling pathways involved in inflammation.[1][8][9] While direct evidence for this compound is still emerging, these findings suggest potential avenues for its anti-inflammatory actions beyond H1 receptor antagonism.
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK pathways, including p38 MAPK and JNK, are critical regulators of inflammatory responses. They are activated by various cellular stresses and pro-inflammatory cytokines, leading to the production of inflammatory mediators. Some phenothiazine derivatives have been shown to modulate MAPK signaling.[1] It is plausible that this compound may also exert some of its anti-inflammatory effects through the modulation of these pathways, although specific experimental validation is required.
Prostaglandin (B15479496) Synthesis
Prostaglandins are lipid mediators that play a central role in inflammation. Their synthesis is catalyzed by cyclooxygenase (COX) enzymes. Some phenothiazines have been reported to affect prostaglandin synthesis. Further investigation is needed to determine if this compound directly inhibits COX enzymes or modulates upstream signaling pathways that regulate their expression.
Reactive Oxygen Species (ROS) Production
Reactive oxygen species are highly reactive molecules that can contribute to tissue damage and inflammation. The antioxidant properties of some phenothiazines suggest a potential role in scavenging ROS or inhibiting their production by inflammatory cells like neutrophils.
Experimental Protocols
The following sections provide detailed methodologies for key experiments that can be utilized to further elucidate the anti-inflammatory profile of this compound.
NF-κB Inhibition Assay (Reporter Gene Assay)
This assay is designed to quantify the inhibitory effect of a test compound on the activation of the NF-κB signaling pathway.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element.
-
Protocol:
-
Seed the HEK293-NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for 1 hour.
-
Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL), for 6 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the TNF-α-stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
-
Expected Outcome: A dose-dependent decrease in luciferase activity in the presence of this compound would indicate inhibition of the NF-κB pathway.
Mast Cell Stabilization Assay
This assay assesses the ability of a compound to inhibit the degranulation of mast cells, a critical event in the release of histamine and other inflammatory mediators.
-
Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells, a mast cell model.
-
Protocol:
-
Sensitize RBL-2H3 cells with anti-DNP IgE overnight.
-
Wash the cells and resuspend them in a suitable buffer.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Induce degranulation by adding DNP-HSA (dinitrophenyl-human serum albumin).
-
Pellet the cells by centrifugation and collect the supernatant.
-
Measure the release of β-hexosaminidase, a granular enzyme, from the supernatant using a colorimetric substrate.
-
Calculate the percentage of inhibition of degranulation.
-
-
Expected Outcome: A reduction in β-hexosaminidase release in the supernatant of this compound-treated cells would indicate mast cell stabilization.
Cytokine Release Assay (ELISA)
This assay quantifies the effect of a compound on the production and release of specific pro-inflammatory cytokines.
-
Cell Type: Human Peripheral Blood Mononuclear Cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).
-
Protocol:
-
Culture the cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce cytokine production.
-
Collect the cell culture supernatant.
-
Measure the concentration of a specific cytokine (e.g., TNF-α, IL-6) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Determine the IC50 value for the inhibition of cytokine release.
-
-
Expected Outcome: A dose-dependent decrease in the concentration of the target cytokine in the supernatant would demonstrate the inhibitory effect of this compound on cytokine production.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's primary mechanism of action.
Caption: General experimental workflow for screening.
Caption: Logical relationships of this compound's effects.
Conclusion and Future Directions
This compound's established role as a histamine H1 receptor antagonist provides a solid foundation for its anti-inflammatory effects, primarily through the downstream inhibition of the NF-κB signaling pathway. The quantitative data on its muscarinic receptor binding further refines its pharmacological profile. However, to fully realize its potential as a modulator of inflammatory pathways, further in-depth research is imperative.
Future investigations should focus on generating specific quantitative data, such as IC50 values, for this compound's effects on a broad range of inflammatory mediators. Elucidating its potential interactions with the MAPK and other relevant signaling pathways will provide a more complete picture of its mechanism of action. The detailed experimental protocols provided in this guide offer a roadmap for such investigations. A comprehensive understanding of this compound's immunomodulatory properties will not only enhance its current therapeutic applications but may also open new avenues for its use in the treatment of a wider spectrum of inflammatory diseases.
References
- 1. This compound | 174508-14-6 | Benchchem [benchchem.com]
- 2. bioscience.co.uk [bioscience.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. SMPDB [smpdb.ca]
- 6. Scavenging of reactive oxygen species by melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 8. Phenothiazine antipsychotics exhibit dual properties in pseudo-allergic reactions: Activating MRGPRX2 and inhibiting the H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Use of Oxomemazine in Guinea Pig Models of Anaphylactic Shock
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the efficacy of oxomemazine (B1678065), a phenothiazine (B1677639) derivative with potent H1-antihistaminic and anticholinergic properties, in a guinea pig model of anaphylactic shock.
Introduction
Anaphylactic shock is a severe, life-threatening systemic hypersensitivity reaction. The guinea pig is a well-established animal model for studying anaphylaxis due to its pronounced bronchoconstrictive response, which closely mimics the respiratory distress observed in human anaphylaxis. This compound, as a first-generation H1-antihistamine, is a compound of interest for its potential to mitigate the effects of histamine (B1213489), a key mediator released during anaphylactic reactions.[1] This document outlines the protocols for inducing anaphylaxis in guinea pigs and for evaluating the protective effects of this compound.
Mechanism of Action: this compound
This compound primarily acts as a competitive antagonist of the histamine H1 receptor.[1] During an anaphylactic reaction, mast cells and basophils release a surge of histamine. Histamine then binds to H1 receptors on various cells, leading to symptoms such as vasodilation, increased vascular permeability, and smooth muscle contraction (e.g., bronchoconstriction).[1] By blocking these receptors, this compound can prevent or reduce the severity of these symptoms. Additionally, this compound possesses anticholinergic and sedative properties that may also influence the overall physiological response during anaphylaxis.
Data Presentation
Table 1: Comparative Efficacy of Antihistamines in Anaphylactic Microshock in Guinea Pigs
| Compound | Protective Dose Range (µg/kg) | Relative Potency Compared to Promethazine |
| This compound hydrochloride | 5 - 10 | Higher |
| Trimeprazine | 5 - 10 | Higher |
| Cyproheptadine | 5 - 10 | Higher |
| Promethazine | > 10 | Baseline |
| Homochlorcyclizine | Similar to Promethazine | Similar |
| Methotrimeprazine | Similar to Promethazine | Similar |
Data synthesized from Herxheimer & Stresemann, 1963.[1]
Experimental Protocols
This section details the methodology for investigating the effect of this compound on anaphylactic shock in guinea pigs.
Protocol 1: Active Systemic Anaphylaxis in Guinea Pigs
This protocol is designed to assess the ability of this compound to prevent or mitigate a systemic anaphylactic reaction.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Al(OH)₃) gel as an adjuvant
-
This compound hydrochloride
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., pentobarbitone sodium)
-
Equipment for intravenous injection
-
Respiratory and cardiovascular monitoring equipment (e.g., pneumotachograph, blood pressure transducer)
Procedure:
-
Sensitization:
-
Prepare a sensitizing solution of 1 mg/mL ovalbumin in sterile saline. Emulsify with an equal volume of Al(OH)₃ adjuvant.
-
Administer an intraperitoneal (i.p.) injection of 1 mL of the OVA/adjuvant emulsion to each guinea pig on day 1 and day 8.
-
House the animals with free access to food and water for 21-28 days to allow for the development of a robust IgE response.
-
-
Drug Administration:
-
On the day of the experiment, administer this compound hydrochloride at the desired dose (e.g., 5-10 µg/kg) via an appropriate route (e.g., intraperitoneal or intravenous). The timing of administration should be determined based on the pharmacokinetic profile of the drug to ensure peak activity at the time of allergen challenge. A control group should receive an equivalent volume of saline.
-
-
Anaphylactic Challenge:
-
Anesthetize the guinea pigs.
-
Surgically expose the jugular vein for intravenous administration of the allergen.
-
If monitoring respiratory function, perform a tracheostomy and connect the animal to a pneumotachograph. For cardiovascular monitoring, cannulate the carotid artery to connect to a blood pressure transducer.
-
Administer a challenge dose of ovalbumin (e.g., 0.5-1.0 mg/kg in sterile saline) intravenously.
-
-
Monitoring and Data Collection:
-
Continuously record respiratory parameters (e.g., respiratory rate, tidal volume, bronchoconstriction via changes in pulmonary inflation pressure) and cardiovascular parameters (e.g., mean arterial pressure, heart rate) for at least 30 minutes post-challenge.
-
Observe for clinical signs of anaphylaxis, such as piloerection, coughing, and convulsions.
-
Record the time to onset of symptoms and survival time.
-
-
Data Analysis:
-
Compare the changes in physiological parameters between the this compound-treated group and the control group.
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of any protective effects.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in Anaphylaxis.
Experimental Workflow for Guinea Pig Anaphylaxis Model
Caption: Experimental Workflow.
References
Application Notes and Protocols: In Vitro Receptor Binding Assays for Oxomemazine Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxomemazine is a first-generation phenothiazine (B1677639) derivative with potent antihistaminic and anticholinergic properties. It is primarily recognized for its antagonist activity at the histamine (B1213489) H1 receptor, which underlies its use in the treatment of allergic conditions and cough. Additionally, this compound exhibits significant affinity for muscarinic acetylcholine (B1216132) receptors, particularly the M1 subtype. Understanding the in vitro receptor binding profile of this compound is crucial for elucidating its pharmacological mechanism of action, predicting potential side effects, and guiding further drug development efforts.
This document provides detailed protocols for in vitro radioligand binding assays to determine the affinity of this compound for the histamine H1 and muscarinic M1 receptors. It also includes a summary of its known binding affinities and a diagram of the histamine H1 receptor signaling pathway.
Data Presentation: this compound Receptor Binding Affinity
The following table summarizes the quantitative data on the binding affinity of this compound for various receptors, as determined by in vitro radioligand binding assays. The data is presented as the inhibitory constant (Ki), which represents the concentration of the drug that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Muscarinic M1 | --INVALID-LINK---QNB | Rat cerebral microsomes | 84 | |
| Muscarinic M2 | --INVALID-LINK---QNB | Rat cerebral microsomes | 1650 |
Note: While this compound is a known histamine H1 receptor antagonist, specific Ki values from publicly available literature are not consistently reported. Its primary classification is as a histamine H1-receptor blocker.
Mandatory Visualizations
Figure 1: Experimental workflow for a competitive radioligand binding assay.
Figure 2: Histamine H1 receptor signaling pathway.
Experimental Protocols
The following are detailed protocols for performing in vitro competitive radioligand binding assays to determine the affinity of this compound for the histamine H1 and muscarinic M1 receptors.
Protocol 1: Histamine H1 Receptor Binding Assay
This protocol is adapted from standard procedures for H1 receptor binding assays.
1. Objective: To determine the inhibitory constant (Ki) of this compound for the human histamine H1 receptor.
2. Materials and Reagents:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human histamine H1 receptor.
-
Radioligand: [³H]-Mepyramine (specific activity: 20-30 Ci/mmol).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Control: 10 µM Mianserin or unlabeled Mepyramine.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Cocktail.
-
Liquid Scintillation Counter.
-
96-well plates.
3. Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the H1 receptor in ice-cold assay buffer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh assay buffer, and repeat the centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Protocol (per well in a 96-well plate):
-
Prepare serial dilutions of this compound in assay buffer.
-
To each well, add the following in triplicate:
-
Total Binding: 50 µL assay buffer + 50 µL [³H]-Mepyramine + 150 µL membrane suspension.
-
Non-specific Binding (NSB): 50 µL NSB control + 50 µL [³H]-Mepyramine + 150 µL membrane suspension.
-
Competitive Binding: 50 µL this compound dilution + 50 µL [³H]-Mepyramine + 150 µL membrane suspension.
-
-
The final concentration of [³H]-Mepyramine should be close to its Kd value (typically 1-5 nM).
-
Incubate the plate for 60-120 minutes at 25°C with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
4. Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the NSB wells from the average CPM of the total binding wells.
-
For each concentration of this compound, calculate the percentage of specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Protocol 2: Muscarinic M1 Receptor Binding Assay
This protocol is based on established methods for muscarinic receptor binding assays.
1. Objective: To determine the inhibitory constant (Ki) of this compound for the human muscarinic M1 receptor.
2. Materials and Reagents:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human muscarinic M1 receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).
-
Test Compound: this compound.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 20 mM HEPES with 100 mM NaCl and 10 mM MgCl₂, pH 7.5.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Control: 1-10 µM Atropine.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Liquid Scintillation Counter.
-
96-well plates.
3. Procedure:
-
Membrane Preparation:
-
Follow the same procedure as described in Protocol 1 for membrane preparation.
-
-
Assay Protocol (per well in a 96-well plate):
-
Prepare serial dilutions of this compound in assay buffer.
-
To each well, add the following in triplicate:
-
Total Binding: Assay buffer + radioligand + membrane suspension.
-
Non-specific Binding (NSB): NSB control + radioligand + membrane suspension.
-
Competitive Binding: this compound dilution + radioligand + membrane suspension.
-
-
The final concentration of the radioligand should be close to its Kd value (e.g., ~0.2-1.0 nM for [³H]-NMS).
-
Incubate the plates for 60-120 minutes at room temperature or 27°C to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Quantification:
-
Dry the filters and quantify the radioactivity as described in Protocol 1.
-
4. Data Analysis:
-
Follow the same data analysis steps as outlined in Protocol 1 to determine the IC50 and calculate the Ki value for this compound at the muscarinic M1 receptor.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to perform in vitro receptor binding assays to characterize the affinity of this compound for its primary targets, the histamine H1 and muscarinic M1 receptors. The data and methodologies presented are essential for understanding the pharmacological profile of this compound and for the development of new therapeutic agents with improved selectivity and safety profiles.
Application Note: HPLC Method for the Enantioseparation of Oxomemazine
Introduction
Oxomemazine (B1678065) is a phenothiazine (B1677639) derivative with antihistaminic and sedative properties. As a chiral compound, it exists as a pair of enantiomers which may exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is crucial in pharmaceutical development and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective enantioseparation of this compound.
Principle
The method utilizes chiral High-Performance Liquid Chromatography (HPLC) to resolve the enantiomers of this compound. The separation is achieved on a chiral stationary phase (CSP) that exhibits stereospecific interactions with the enantiomers. A normal-phase mobile system is employed to facilitate differential partitioning of the enantiomers between the stationary and mobile phases, leading to their separation. Detection is performed using a UV detector.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a PDA or UV detector.
-
Chiral Column: Amylose Tris (5-chloro-2-methylphenylcarbamate) based column.
-
Chemicals: n-hexane (HPLC grade), Isopropyl Alcohol (IPA, HPLC grade), Diethylamine (DEA, analytical grade), Ethanol (B145695) (analytical grade), this compound reference standard.
-
Sample Preparation: Standard solutions of this compound were prepared by dissolving the reference standard in ethanol.[1][2]
Chromatographic Conditions
A normal-phase HPLC method was developed and validated for the enantioseparation of this compound.[3][4] The separation of the enantiomers was achieved using an Amylose Tris (5-chloro-2-methylphenylcarbamate) chiral stationary phase.[3][4][5]
| Parameter | Condition |
| Stationary Phase | Amylose Tris (5-chloro-2-methylphenylcarbamate) |
| Mobile Phase | n-hexane: Isopropyl Alcohol (IPA): Diethylamine (DEA) (60:40:0.1, v/v/v)[3][4][5] |
| Flow Rate | Typically 0.8 to 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 227 nm[1][2][3][4][5] |
| Injection Volume | 10 µL[1][2] |
| Run Time | 30 minutes[3][4][5] |
Sample Preparation Protocol
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in ethanol to prepare a stock solution.[1][2]
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10-50 µg/mL).[3][4]
-
Filter the solutions through a 0.22 µm or 0.45 µm filter before injection.[1][2]
Data Presentation
The developed method successfully separated the enantiomers of this compound. The performance of the method is summarized in the table below.
Table 1: Chromatographic Performance for this compound Enantioseparation
| Parameter | Value | Reference |
| (R)-Oxomemazine Retention Time | 9.511 min | [6][7] |
| (S)-Oxomemazine Retention Time | 10.712 min | [6][7] |
| Alternative Retention Time 1 | 16.87 min | [3][4] |
| Alternative Retention Time 2 | 21.37 min | [3][4] |
| Linearity Range | 10-50 µg/mL | [3][4] |
| Internal Standard (Metronidazole) RT | 6.503 min | [6] |
Note: Retention times can vary based on the specific column dimensions, particle size, and exact HPLC system configuration.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its selectivity, precision, and linearity.[3][4][5]
-
Precision: Within-run and between-run precision for the analysis of (R)- and (S)-oxomemazine was found to be in the range of 0.018–0.102% and 0.028–0.675% (RSD), respectively.[6]
-
Accuracy: The accuracy was reported to be in the range of 95.971–99.720% for (R)-oxomemazine and 97.199–103.921% for (S)-oxomemazine.[6]
-
Linearity: A linear response of the peak areas was observed over the concentration range of 10-50 µg/mL.[3][4]
Workflow and Diagrams
Experimental Workflow
The general workflow for the HPLC enantioseparation of this compound is depicted in the following diagram.
Caption: General workflow for the HPLC enantioseparation of this compound.
Chiral Recognition Mechanism
The enantioseparation is based on the differential interaction between the this compound enantiomers and the chiral stationary phase.
Caption: Simplified diagram of the chiral recognition mechanism.
References
- 1. Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Chiral Separation of this compound Enantiomers by HPLC Technique an...: Ingenta Connect [ingentaconnect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Enantiomeric separation of this compound in rabbit plasma by ultra-fast LC and application in a stereoselective pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
Voltammetric Analysis of Oxomemazine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of voltammetric techniques for the quantitative determination of Oxomemazine hydrochloride, a phenothiazine (B1677639) derivative with antihistaminic and anticholinergic properties. The information compiled is intended to guide researchers in developing and implementing robust electrochemical methods for the analysis of this compound in pharmaceutical formulations and biological matrices.
Introduction
This compound hydrochloride is utilized in the symptomatic treatment of coughs and hypersensitivity reactions.[1][2] The development of sensitive, accurate, and rapid analytical methods for its quantification is crucial for quality control and pharmacokinetic studies. Voltammetric methods offer a compelling alternative to traditional chromatographic and spectrophotometric techniques, providing advantages such as high sensitivity, rapid analysis, and cost-effectiveness.[3] This note details the electrochemical behavior of this compound hydrochloride and provides protocols for its determination using various voltammetric techniques.
Electrochemical Behavior of this compound Hydrochloride
The electrochemical oxidation of this compound hydrochloride has been investigated at different electrode surfaces. At a glassy carbon electrode (GCE), this compound hydrochloride undergoes an irreversible oxidation process.[3][4] Cyclic voltammetry studies show a well-defined anodic peak at approximately +0.898 V (vs. Ag/AgCl) in a 0.04 M Britton-Robinson (B-R) buffer at pH 8.0, with no corresponding peak on the reverse scan.[3][4] This irreversible nature is attributed to a single one-electron transfer step, which is primarily controlled by adsorption of the analyte onto the electrode surface.[3][4]
The oxidation is believed to occur at the sulfur atom within the phenothiazine ring, a characteristic reaction for this class of compounds, leading to the formation of a sulfoxide (B87167) derivative. Further oxidation to a sulfone is also possible under certain electrochemical conditions.
The peak potential and peak current of this compound hydrochloride are significantly influenced by the pH of the supporting electrolyte. The maximum anodic peak current is typically observed at a pH of 8.0, making this the optimal pH for analytical determinations.[3]
Quantitative Analysis
Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV) are highly sensitive techniques that have been successfully applied for the quantification of this compound hydrochloride in pharmaceutical preparations, such as syrups.[3][4] These methods offer lower detection limits and improved resolution compared to cyclic voltammetry. Additionally, modified electrodes, such as those incorporating multiwalled carbon nanotubes, have been developed to enhance the sensitivity and selectivity of the determination, even in the presence of other active pharmaceutical ingredients like paracetamol and guaifenesin.[5][6] Potentiometric sensors based on PVC membranes have also been fabricated for the determination of this compound hydrochloride.[1][7]
The following table summarizes the performance characteristics of various voltammetric methods for the determination of this compound hydrochloride.
| Voltammetric Technique | Electrode | Linear Range (µM) | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) | Reference |
| Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode (GCE) | 1.25 - 10 | - | - | [3][4] |
| Square-Wave Voltammetry (SWV) | Glassy Carbon Electrode (GCE) | 0.37 - 4.5 | - | - | [3][4] |
| Differential Pulse Voltammetry (DPV) | Modified Carbon Paste Electrode | 2.00 - 100 | 0.435 | - | [5][6] |
| Potentiometry | PVC Membrane Electrode | 1 - 1000 | 0.3 | - | [1][7] |
Experimental Protocols
The following are detailed protocols for the voltammetric determination of this compound hydrochloride.
Reagents and Apparatus
-
Apparatus: A standard three-electrode electrochemical workstation equipped with a glassy carbon working electrode, an Ag/AgCl reference electrode, and a platinum wire counter electrode.[3]
-
Reagents:
-
This compound hydrochloride standard.
-
Britton-Robinson (B-R) buffer (0.04 M), pH 8.0.
-
Double distilled water.
-
Nitrogen gas (for deaeration).
-
Standard Solution Preparation
Prepare a stock solution of this compound hydrochloride (e.g., 1 mM) by dissolving an accurately weighed amount in double distilled water. Prepare working standard solutions by serial dilution of the stock solution with the B-R buffer (pH 8.0).
Sample Preparation (for Syrup Formulation)
Accurately measure a volume of the syrup and dilute it with double distilled water to a suitable concentration within the linear range of the analytical method.[3]
Voltammetric Measurement Protocol (DPV and SWV)
-
Transfer a known volume of the prepared standard or sample solution into the electrochemical cell containing the B-R buffer (pH 8.0).
-
Deaerate the solution by purging with high-purity nitrogen gas for at least 5 minutes.
-
For DPV:
-
Apply a preconcentration potential of +0.1 V for a specified time (e.g., 40 s) with stirring.[3]
-
Stop stirring and allow the solution to equilibrate for a few seconds.
-
Scan the potential from an initial potential (e.g., +0.4 V) to a final potential (e.g., +1.2 V).
-
Record the differential pulse voltammogram.
-
-
For SWV:
-
Apply a preconcentration potential as in the DPV procedure.
-
Scan the potential in the desired range.
-
Record the square-wave voltammogram.
-
-
The peak current at approximately +0.898 V is proportional to the concentration of this compound hydrochloride.
-
Construct a calibration curve by plotting the peak current versus the concentration of the standard solutions.
-
Determine the concentration of this compound hydrochloride in the sample solution from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed electrochemical oxidation mechanism of this compound hydrochloride.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. researchgate.net [researchgate.net]
- 3. ijsr.net [ijsr.net]
- 4. Determination of this compound Hydrochloride by Deferential Pulls Voltammetry and Adsorptive Square-Wave Voltammetry at Glassy Carbon Electrode in Pure Form and Pharmaceutical Formulations [ijsr.net]
- 5. Electrochemical Sensor Based on Multiwalled Carbon Nanotube, Alizarine Red S and Chitosan for Simultaneous Determination of this compound Hydrochloride, Paracetamol and Guaifenesin | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for a Validated HPLC Method for Oxomemazine Quantification
Introduction
Oxomemazine is a phenothiazine (B1677639) derivative with antihistaminic and anticholinergic properties, commonly used in the treatment of cough and allergies.[1][2] Accurate quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity.
This document provides a detailed protocol for a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound. The method is designed for use by researchers, scientists, and drug development professionals. The validation of this analytical procedure is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][4][5]
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is essential for developing a robust HPLC method.
| Property | Value | Reference |
| Chemical Structure | 3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | [6] |
| Molecular Formula | C18H22N2O2S | [6][7] |
| Molecular Weight | 330.4 g/mol | [6][7] |
| pKa (Strongest Basic) | 8.02 | [1] |
| Solubility | Soluble in DMSO (≥33 mg/mL) | [8][9] |
Recommended HPLC Method Protocol
This section details the chromatographic conditions and procedures for the quantification of this compound.
1.1 Chromatographic Conditions
| Parameter | Recommended Setting |
| Instrument | HPLC system with UV-Vis or Photodiode Array (PDA) Detector |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724): 35 mM Potassium Phosphate Monobasic (KH2PO4) Buffer (25:75 v/v), pH adjusted to 2.9 with phosphoric acid. |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | Ambient (approx. 25°C) |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
1.2 Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 35 mM solution of KH2PO4 in HPLC-grade water. Mix with acetonitrile in a 75:25 (Buffer:Acetonitrile) ratio. Adjust the final pH to 2.9 using 85% phosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Preparation (from Syrup Formulation): Accurately transfer a volume of syrup equivalent to 3.3 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection. This produces a theoretical concentration of 33 µg/mL.
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.[3][10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ijsr.net [ijsr.net]
- 3. canadacommons.ca [canadacommons.ca]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. This compound | C18H22N2O2S | CID 19396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. This compound CAS#: 3689-50-7 [m.chemicalbook.com]
- 9. raybiotech.com [raybiotech.com]
- 10. starodub.nl [starodub.nl]
Application Notes and Protocols for In Vivo Studies of Oxomemazine's Antitussive Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxomemazine (B1678065) is a first-generation H1-antihistamine belonging to the phenothiazine (B1677639) chemical class, exhibiting antihistaminic, sedative, and anticholinergic properties.[1][2][3] Its therapeutic applications include the management of allergic conditions and the symptomatic relief of cough.[3][4] The antitussive effect of this compound is believed to be mediated through its influence on the central nervous system, specifically by modulating the cough reflex pathway in the brainstem.[1][4]
These application notes provide a framework for conducting in vivo studies to evaluate the antitussive efficacy of this compound. The provided protocols are based on established animal models for antitussive drug testing, as specific preclinical data for this compound is not extensively available in published literature. A systematic review has highlighted a lack of robust clinical evidence for this compound's antitussive efficacy, underscoring the need for well-designed preclinical and clinical investigations.[2][5]
Putative Mechanism of Antitussive Action
This compound's cough-suppressing activity is likely multifactorial, stemming from its pharmacological profile:
-
Central Antitussive Effect: It is thought to act on the cough center in the brainstem to reduce the frequency and intensity of coughs.[1][4]
-
Antihistaminic Effect: By blocking H1 receptors, this compound can reduce bronchoconstriction and mucus secretion triggered by histamine, which can be beneficial in cough associated with allergic conditions.[1]
-
Anticholinergic Effect: Its anticholinergic properties may contribute to drying respiratory secretions, which can alleviate cough.[1]
Data Presentation
The following tables are illustrative examples of how to present quantitative data from in vivo antitussive studies of this compound.
Table 1: Dose-Response Effect of this compound on Citric Acid-Induced Cough in Guinea Pigs
| Treatment Group | Dose (mg/kg, p.o.) | Number of Coughs (Mean ± SEM) | % Inhibition of Cough |
| Vehicle (Saline) | - | 45.2 ± 3.1 | 0% |
| This compound | 1 | 35.8 ± 2.5* | 20.8% |
| This compound | 3 | 24.1 ± 1.9** | 46.7% |
| This compound | 10 | 15.5 ± 1.2 | 65.7% |
| Codeine (Positive Control) | 10 | 12.3 ± 1.0 | 72.8% |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Data are hypothetical.
Table 2: Effect of this compound on Cough Latency in a Capsaicin Challenge Model
| Treatment Group | Dose (mg/kg, i.p.) | Latency to First Cough (seconds, Mean ± SEM) |
| Vehicle (Saline) | - | 15.3 ± 1.8 |
| This compound | 5 | 28.7 ± 2.4** |
| Dextromethorphan (Positive Control) | 10 | 35.1 ± 3.0*** |
**p<0.01, ***p<0.001 compared to Vehicle group. Data are hypothetical.
Experimental Protocols
Protocol 1: Citric Acid-Induced Cough in Guinea Pigs
This model is a standard method for evaluating centrally acting antitussive agents.
1. Animals:
-
Male Dunkin-Hartley guinea pigs (300-400 g).
-
Animals should be acclimatized for at least one week before the experiment.
2. Materials:
-
This compound
-
Citric acid solution (0.3 M in sterile saline)
-
Vehicle (e.g., 0.9% saline)
-
Positive control (e.g., Codeine phosphate, 10 mg/kg)
-
Whole-body plethysmograph chamber
-
Ultrasonic nebulizer
-
Sound recording equipment
3. Procedure:
-
Fast the animals overnight with free access to water.
-
Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle orally (p.o.) 60 minutes before the cough challenge. The positive control group receives codeine.
-
Place each guinea pig individually in the plethysmograph chamber.
-
Expose the animal to an aerosol of 0.3 M citric acid generated by an ultrasonic nebulizer for a period of 10 minutes.
-
Record the number of coughs during the exposure period. Coughs are identified by their characteristic sound and the associated pressure changes within the chamber.
-
Analyze the recorded data to determine the number of coughs for each animal.
4. Data Analysis:
-
Calculate the mean number of coughs for each treatment group.
-
Determine the percentage inhibition of cough for each dose of this compound compared to the vehicle control group using the formula: % Inhibition = [(Coughs in Vehicle - Coughs in Treated) / Coughs in Vehicle] x 100.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine significant differences between groups.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound's antitussive action.
Experimental Workflow
Caption: Workflow for evaluating antitussive efficacy in vivo.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. No evidence of clinical efficacy of this compound in cough, according to a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. No evidence of clinical efficacy of this compound in cough, according to a systematic review | Semantic Scholar [semanticscholar.org]
- 5. Comprehensive evidence-based review on European antitussives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Oxomemazine solubility in DMSO versus ethanol for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using oxomemazine (B1678065) in in vitro assays, focusing on the critical choice of solvent—DMSO versus ethanol (B145695). Below, you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to ensure the successful preparation and application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Which solvent, DMSO or ethanol, offers better solubility for this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) offers significantly higher solubility for this compound compared to ethanol. This compound is soluble in DMSO at concentrations of 30 mg/mL (90.79 mM) or higher, while its solubility in ethanol is approximately 10 mg/mL (30.26 mM)[1]. For experiments requiring higher stock concentrations, DMSO is the recommended solvent.
Q2: My this compound precipitated after I added the stock solution to my aqueous cell culture medium. What went wrong?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer or medium where its solubility is much lower. To prevent this, ensure the final concentration of the organic solvent in your assay is low and consider pre-warming the medium to 37°C before adding the compound. It is also crucial to mix the solution thoroughly and immediately after adding the this compound stock.
Q3: What is the maximum concentration of DMSO or ethanol that is generally considered safe for cells in an in vitro assay?
A3: The cytotoxicity of solvents is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in cell culture below 0.5% to avoid adverse effects on cell viability and function[2]. For ethanol, a final concentration of 0.1% or lower is often recommended, as it can be more toxic to some cell types than DMSO[2][3]. Always perform a vehicle control (medium + solvent) to determine the specific tolerance of your cell line.
Q4: How should I properly store my this compound stock solutions?
A4: For long-term stability, this compound stock solutions prepared in a solvent should be stored at -80°C for up to six months or at -20°C for up to one month[4]. It is best practice to aliquot the stock solution into smaller, single-use volumes. This prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock, potentially affecting its solubility and stability[4].
Q5: Do I need to use any special techniques to dissolve this compound?
A5: For achieving higher concentrations of this compound in both DMSO and ethanol, sonication is recommended to aid dissolution[1]. For preparing stock solutions in DMSO at very high concentrations (e.g., 100 mg/mL), using an ultrasonic bath is necessary[4]. Additionally, ensure you are using anhydrous (dry) DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact the solubility of many compounds[4].
Solubility Data Summary
The selection of an appropriate solvent is critical for the successful execution of in vitro studies. The table below summarizes the solubility of this compound in DMSO and ethanol.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥30 - 33 mg/mL[1][5][6] | ~90.79 mM[1] | Sonication is recommended to aid dissolution[1]. Higher concentrations (up to 100 mg/mL) may be achieved with ultrasonication[4]. |
| Ethanol | 10 mg/mL[1] | 30.26 mM[1] | Sonication is recommended to aid dissolution[1]. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility / Cloudiness | The concentration exceeds the solubility limit in the chosen solvent. The solvent may have absorbed water (especially DMSO). | Use sonication to aid dissolution. Prepare a more dilute stock solution. Use fresh, anhydrous grade solvent. |
| Precipitation in Assay Medium | The final concentration of this compound exceeds its aqueous solubility. The final solvent concentration is too high. | Lower the final concentration of this compound in the assay. Decrease the volume of stock solution added. Ensure rapid mixing upon addition to the medium. |
| Solvent-Induced Cytotoxicity | The final concentration of DMSO or ethanol in the culture well is too high for the specific cell line. | Reduce the final solvent concentration to well-tolerated levels (typically <0.5% for DMSO, <0.1% for ethanol). Always run a vehicle control to assess solvent toxicity. |
| Inconsistent Experimental Results | Degradation of this compound due to improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions. Aliquot stocks into single-use vials and store at -80°C. Avoid leaving stock solutions at room temperature for extended periods. |
Experimental Protocols
Accurate preparation of stock solutions is essential for reproducible results.
Protocol 1: Preparation of a 30 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 330.44 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 30 mg/mL solution, weigh 30 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. In this example, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear[1].
-
Sterilization (if required): As 100% DMSO is generally considered sterile, filtration is often not necessary. If absolute sterility is a concern, filter the solution through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[4].
Protocol 2: Preparation of a 10 mg/mL this compound Stock Solution in Ethanol
Materials:
-
This compound powder (MW: 330.44 g/mol )
-
200 Proof (100%) Ethanol
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.
-
Solvent Addition: Add the calculated volume of 100% ethanol to the vial. In this example, add 1 mL of ethanol.
-
Dissolution: Vortex the solution thoroughly. Use of a sonicator for 5-10 minutes is recommended to ensure complete dissolution[1].
-
Sterilization (if required): If needed, filter the solution through a 0.22 µm syringe filter compatible with ethanol.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials and store them tightly sealed at -20°C or -80°C to prevent evaporation and degradation.
Visual Guides and Pathways
Experimental Workflow
The following diagram outlines the standard workflow for preparing and using this compound in a typical in vitro cell-based assay.
References
- 1. This compound | Histamine Receptor | AChR | TargetMol [targetmol.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. raybiotech.com [raybiotech.com]
- 6. This compound | 3689-50-7 [amp.chemicalbook.com]
Thermal stability and decomposition of Oxomemazine under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the thermal stability and decomposition of Oxomemazine under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal behavior of this compound hydrochloride when heated?
A1: Under non-isothermal conditions in a nitrogen atmosphere, this compound hydrochloride exhibits a distinct three-stage decomposition process.[1][2] It first undergoes melting, followed by three separate degradation steps at higher temperatures.[1] The thermal stability of this compound is a critical factor for determining its storage conditions, quality control, and shelf life.[1][2][3][4][5]
Q2: At what temperature does this compound hydrochloride melt?
A2: Differential Thermal Analysis (DTA) shows an endothermic event corresponding to the melting of this compound at approximately 248 °C, with no associated loss of mass.[1] It's important to note that the observed melting point can shift to higher temperatures with increased heating rates.[1]
Q3: What are the distinct stages of this compound decomposition and what is lost at each stage?
A3: Thermogravimetric analysis (TGA) reveals three main decomposition stages for this compound hydrochloride[1][2]:
-
Stage 1: Occurs between 190-290 °C, with a mass loss of approximately 36.54%, corresponding to the liberation of a C₆H₁₃NCl fragment.[1]
-
Stage 2: Takes place between 290-355 °C, showing a mass loss of about 46.34%, attributed to the loss of a C₁₂H₁₃NCl fragment.[1]
-
Stage 3: The final decomposition step involves the loss of 17.31%, which is due to the liberation of SO₂ and leads to the complete decomposition of the molecule.[1]
Q4: How do different heating rates affect the thermal analysis of this compound?
A4: Increasing the heating rate (from 5 to 20 °C/min) during thermogravimetric analysis (TGA) and differential thermal analysis (DTA) causes a shift of the decomposition temperatures and the melting point to higher values.[1] This is a common phenomenon in thermal analysis and is important to consider when comparing data from different experiments.
Troubleshooting Guide
Issue 1: My TGA/DTA curve for this compound does not show three distinct decomposition steps.
-
Possible Cause 1: Inappropriate Heating Rate. A very high heating rate might cause the decomposition steps to overlap.
-
Solution: Try using a lower heating rate, for example, 5 or 10 °C/min, to improve the resolution of the thermal events.[1]
-
-
Possible Cause 2: Sample Impurities. The presence of impurities can alter the decomposition profile.
-
Solution: Ensure the purity of your this compound hydrochloride sample. The reference data is based on a sample with 99.29% purity.[1]
-
-
Possible Cause 3: Different Atmosphere. The provided data is for decomposition in a dynamic nitrogen atmosphere.
-
Solution: If you are using a different atmosphere (e.g., air), the decomposition mechanism and profile can change significantly due to oxidative processes. Ensure your experimental setup matches the described conditions if you wish to reproduce the results.[1]
-
Issue 2: The mass loss percentages in my TGA experiment do not match the reported values.
-
Possible Cause 1: Instrument Calibration. The thermobalance may not be properly calibrated.
-
Solution: Calibrate your TGA instrument using standard reference materials.
-
-
Possible Cause 2: Sample Size. A very small or very large sample size can sometimes lead to inaccuracies.
-
Solution: Use a sample mass within the recommended range for your instrument. The reference study used a sample mass of 5.0 mg.[1]
-
Issue 3: I am observing an unexpected exothermic peak before the main decomposition.
-
Possible Cause: Solid-state Transition. Some compounds can undergo solid-state transitions before melting or decomposing.
-
Solution: This could be a genuine thermal event for your specific sample or polymorph. It is recommended to use other characterization techniques like Differential Scanning Calorimetry (DSC) to investigate such phenomena further.
-
Experimental Protocols
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of this compound Hydrochloride
This protocol is based on the methodology described in the literature for analyzing the thermal decomposition of this compound.[1]
Objective: To determine the thermal stability and decomposition profile of this compound hydrochloride.
Instrumentation:
-
Thermogravimetric Analyzer (TGA) with simultaneous DTA capability (e.g., TGA60H Shimadzu thermobalance).[1]
Materials:
-
This compound hydrochloride sample (purity ≥ 99%).[1]
-
Platinum pan.[1]
-
Nitrogen gas (high purity).[1]
Procedure:
-
Accurately weigh approximately 5.0 mg of the this compound hydrochloride sample into a platinum pan.[1]
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with a dynamic nitrogen atmosphere at a flow rate of 30 mL/min.[1]
-
Initiate the heating program from room temperature up to 600 °C.[1]
-
Apply a constant heating rate. It is recommended to perform experiments at different heating rates (e.g., 5, 10, 15, and 20 °C/min) to observe the shift in thermal events.[1]
-
Record the mass loss (TGA), the derivative of mass loss (DTG), and the temperature difference (DTA) as a function of temperature.
-
Analyze the resulting curves to identify melting point, decomposition temperatures, and percentage mass loss at each stage.
Data Presentation
Table 1: Summary of Thermal Events for this compound Hydrochloride Decomposition at Various Heating Rates [1][2]
| Heating Rate (°C/min) | Decomposition Temperature (°C) - Step 1 | Decomposition Temperature (°C) - Step 2 | Decomposition Temperature (°C) - Step 3 | Endothermic Peak (°C) (Melting) | Exothermic Peaks (°C) (Decomposition) |
| 5 | 262 | 335 | 486 | 248 | 234, 330, 480 |
| 10 | 282 | 346 | 525 | 252 | 280, 341, 520 |
| 15 | 288 | 356 | 535 | 258 | 280, 350, 530 |
| 20 | 297 | 364 | 543 | 260 | 292, 358, 538 |
Table 2: Mass Loss Stages in the Thermal Decomposition of this compound Hydrochloride [1]
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Liberated Fragment |
| 1 | 190-290 | 36.54 | -C₆H₁₃NCl |
| 2 | 290-355 | 46.34 | -C₁₂H₁₃NCl |
| 3 | >355 | 17.31 | -SO₂ |
Visualizations
Caption: Workflow for Thermal Analysis of this compound.
Caption: this compound Thermal Decomposition Pathway.
References
- 1. Kinetics and Thermal Decomposition Studies of this compound by Isoconversional Protocols – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and Thermal Decomposition Studies of this compound by Isoconversional Protocols [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Oxomemazine Interference in Biochemical Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the phenothiazine (B1677639) derivative Oxomemazine in their biochemical assays. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
A1: this compound is a first-generation H1-antihistamine belonging to the phenothiazine class of compounds.[1][2] Phenothiazines are known to be promiscuous compounds in high-throughput screening (HTS) and can interfere with various assay technologies through several mechanisms. These include, but are not limited to, redox cycling, direct enzyme inhibition, and interference with fluorescence or luminescence detection. Therefore, if this compound is present in your experimental system, it is crucial to consider its potential for generating false-positive or false-negative results.
Q2: What are the primary mechanisms of this compound and phenothiazine interference?
A2: The primary mechanisms of interference for phenothiazines like this compound are:
-
Redox Cycling: The phenothiazine core can undergo redox cycling in the presence of reducing agents (e.g., DTT) commonly found in assay buffers. This process can generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can non-specifically oxidize and inactivate assay components, including enzymes and substrates, leading to a false signal.[3]
-
Enzyme Inhibition: Phenothiazines have been shown to directly inhibit various enzymes. A notable example is the inhibition of luciferase, a common reporter enzyme in many cell-based and biochemical assays. This can lead to a decrease in the luminescent signal, which may be misinterpreted as a true inhibitory effect on the target of interest.[4][5]
-
Fluorescence Interference: Phenothiazines can possess intrinsic fluorescence or quenching properties, which can interfere with fluorescence-based assays.[6][7] This can lead to either an increase or decrease in the measured fluorescence, depending on the specific properties of the compound and the assay's spectral characteristics.
-
Immunoassay Interference: Phenothiazines have been reported to cause false-positive results in some immunoassays.[8] The exact mechanism can vary but may involve non-specific binding to assay components.
Q3: Which types of assays are most susceptible to interference by this compound?
A3: Based on the known interference mechanisms of phenothiazines, the following assays are at a higher risk of being affected:
-
Luciferase-based reporter gene assays.
-
Assays containing reducing agents like DTT.
-
Fluorescence-based assays (e.g., FRET, fluorescence polarization).
-
Enzyme inhibition assays, particularly those with redox-sensitive enzymes.
-
Some immunoassays.
-
Assays measuring oxidative stress or ROS levels.
Troubleshooting Guides
Issue 1: Unexpected inhibition or activation in a luciferase-based assay.
Possible Cause: Direct inhibition of the luciferase enzyme by this compound.
Troubleshooting Steps:
-
Perform a direct luciferase inhibition assay:
-
Set up a reaction with purified luciferase, its substrates (luciferin and ATP), and varying concentrations of this compound.
-
Measure the luminescence signal.
-
If this compound inhibits luciferase activity in a concentration-dependent manner, it is a likely source of interference.
-
-
Use an alternative reporter system:
-
If possible, switch to a different reporter gene system that is not based on luciferase, such as beta-lactamase or secreted alkaline phosphatase, to confirm the biological activity.
-
Issue 2: Time-dependent or reducing agent-dependent changes in assay signal.
Possible Cause: Redox cycling of this compound leading to the generation of H₂O₂.
Troubleshooting Steps:
-
Catalase Rescue Experiment:
-
Add catalase, an enzyme that degrades H₂O₂, to your assay.
-
If the observed effect of this compound is diminished or abolished in the presence of catalase, redox cycling is the likely cause.
-
-
Vary Reducing Agent Concentration:
-
Test the effect of this compound in the presence and absence of reducing agents like DTT.
-
If the interference is dependent on the presence of the reducing agent, this points towards a redox cycling mechanism.
-
-
Directly Measure H₂O₂ Production:
-
Use a colorimetric assay, such as the phenol (B47542) red-horseradish peroxidase (HRP) assay, to directly measure H₂O₂ generation in the presence of this compound and a reducing agent.[3][9]
-
Issue 3: Inconsistent results or high background in a fluorescence-based assay.
Possible Cause: Intrinsic fluorescence or quenching properties of this compound.
Troubleshooting Steps:
-
Measure Compound Autofluorescence:
-
Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths used in your assay.
-
-
Perform a Quenching Control:
-
In the absence of the biological target, measure the fluorescence of your probe with and without this compound to assess for quenching effects.
-
-
Use a Different Fluorophore:
-
If possible, switch to a fluorophore with a different excitation and emission spectrum that does not overlap with the potential autofluorescence of this compound.
-
Issue 4: Suspected false-positive in an immunoassay.
Possible Cause: Non-specific binding of this compound to assay components.
Troubleshooting Steps:
-
Analyte-Independent Signal Generation:
-
Run the assay with this compound but without the analyte of interest. If a signal is still generated, it indicates interference.
-
-
Use a Different Assay Format:
-
Confirm the result using an orthogonal method with a different detection principle (e.g., mass spectrometry).
-
-
Consult Assay Manufacturer:
-
Contact the manufacturer of the immunoassay kit to inquire about known interferences with phenothiazine-like compounds.
-
Data Presentation
Table 1: Potential Off-Target Effects of Phenothiazines (Data for related compounds)
| Target/Assay | Compound | IC50/Effect | Reference |
| NADPH Oxidase 2 (NOX2) | GSK2795039 (NOX2 inhibitor) | pIC50 of 6 | [10] |
| NADPH Oxidase (general) | Apocynin | IC50 of 10 µM | [10] |
| Firefly Luciferase | General library screen | 0.9% of compounds showed IC50 < 10 µM | [4] |
| Firefly Luciferase | Resveratrol (control) | IC50 of 4.94 µM | [6] |
| Firefly Luciferase | Biochanin A | IC50 of 640 nM | [6] |
Note: Specific quantitative data for this compound's off-target effects are limited. The data presented here are for other well-characterized phenothiazines or common assay inhibitors and should be used as a reference for potential interference.
Experimental Protocols
Protocol 1: Catalase Rescue Experiment to Identify Redox Cycling
Objective: To determine if the observed assay interference is due to the generation of hydrogen peroxide (H₂O₂) through redox cycling.
Materials:
-
Your standard biochemical assay components
-
This compound (or test compound)
-
Catalase solution (e.g., from bovine liver)
-
Assay buffer
Procedure:
-
Prepare two sets of reactions for your assay.
-
In the first set ("No Catalase"), perform your standard assay protocol with varying concentrations of this compound.
-
In the second set ("With Catalase"), add a final concentration of 100-200 U/mL of catalase to the assay buffer before adding this compound and other assay components.
-
Incubate both sets of reactions according to your standard protocol.
-
Measure the assay readout for both sets.
Interpretation:
-
If the inhibitory or activating effect of this compound is significantly reduced or eliminated in the "With Catalase" set compared to the "No Catalase" set, it strongly suggests that the interference is mediated by H₂O₂ generated from redox cycling.
Protocol 2: Direct Luciferase Inhibition Assay
Objective: To determine if this compound directly inhibits firefly luciferase activity.
Materials:
-
Purified recombinant firefly luciferase
-
D-Luciferin substrate
-
ATP
-
Assay buffer (without your primary target)
-
This compound
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified luciferase, ATP, and D-luciferin at concentrations similar to your primary assay.
-
Prepare serial dilutions of this compound.
-
Add the different concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the concentration of this compound to determine if there is a concentration-dependent inhibition and calculate an IC50 value if applicable.
Interpretation:
-
A decrease in luminescence with increasing concentrations of this compound indicates direct inhibition of the luciferase enzyme.
Mandatory Visualization
Caption: Troubleshooting workflow for suspected this compound assay interference.
Caption: Mechanism of assay interference by redox cycling of phenothiazines.
Caption: Potential non-specific activation of the Nrf2 pathway by this compound-induced ROS.
References
- 1. Analytical Interference by Contrast Agents in Biochemical Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dce.au.dk [dce.au.dk]
- 3. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sesamin induces A549 cell mitophagy and mitochondrial apoptosis via a reactive oxygen species-mediated reduction in mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wrong biochemistry results: Interference in immunoassays is insidious and could adversely affect patient care - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a 384-Well Colorimetric Assay to Quantify Hydrogen Peroxide Generated by the Redox Cycling of Compounds in the Presence of Reducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting poor resolution in HPLC analysis of Oxomemazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor resolution in the High-Performance Liquid Chromatography (HPLC) analysis of Oxomemazine.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of poor resolution in the HPLC analysis of this compound?
A1: Poor resolution in the HPLC analysis of this compound, a phenothiazine (B1677639) derivative, can stem from several factors. These are broadly categorized into three areas: column-related issues, mobile phase problems, and instrument parameters.[1][2] Column issues include degradation, contamination, or selection of an inappropriate stationary phase. Mobile phase problems often relate to incorrect solvent composition, improper pH, or inconsistent buffer strength.[1][2] Instrumental factors such as an excessive flow rate, temperature fluctuations, or a large injection volume can also lead to peak broadening and co-elution.[3][4]
Q2: How does the mobile phase pH affect the peak shape and resolution of this compound?
A2: The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like this compound. As a basic compound, its retention and peak shape are highly dependent on the mobile phase pH. Operating at a pH close to the pKa of this compound can lead to split or broad peaks due to the presence of both ionized and non-ionized forms. To achieve sharp, symmetrical peaks and better resolution, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds like this compound, increasing the pH can suppress ionization, leading to longer retention on a reversed-phase column and potentially improved resolution from other components.[5][6]
Q3: Can column temperature be used to improve the resolution of this compound peaks?
A3: Yes, adjusting the column temperature can be a useful tool for optimizing resolution. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[7][8] However, the effect on selectivity can vary. For some closely eluting peaks, a lower temperature may enhance resolution by increasing retention and differential interactions with the stationary phase.[8] It is important to operate within the temperature limits of the column to avoid degradation of the stationary phase.[8]
Q4: What are the recommended starting conditions for HPLC analysis of this compound?
A4: For a standard reversed-phase HPLC analysis of this compound, a C18 column is a common choice. A mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and a buffer (e.g., phosphate (B84403) buffer) is typically used. The pH of the buffer should be adjusted to ensure good peak shape, often in the slightly acidic to neutral range. For instance, a mobile phase of methanol, acetonitrile, and a phosphate buffer at pH 2.9 has been used successfully for the separation of this compound in a pharmaceutical formulation. For chiral separations, an amylose-based column with a mobile phase of n-hexane, isopropanol, and diethylamine (B46881) has been reported.
Troubleshooting Guides
Issue 1: Peak Tailing or Asymmetrical Peaks for this compound
Peak tailing can compromise resolution and lead to inaccurate integration. Here’s a step-by-step guide to address this issue.
Experimental Protocol: Assessing Peak Symmetry
-
Prepare the System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Injection: Inject a standard solution of this compound at a known concentration.
-
Data Acquisition: Record the chromatogram and calculate the tailing factor (Tf) or asymmetry factor (As) for the this compound peak. A value close to 1 indicates a symmetrical peak. USP guidelines often recommend a tailing factor of less than 2.
Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Secondary Interactions | Add a competing base (e.g., triethylamine) to the mobile phase or use a base-deactivated column. | Improved peak symmetry (Tailing Factor closer to 1). |
| Incorrect Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. | Sharper, more symmetrical peaks. |
| Column Contamination | Flush the column with a strong solvent or replace the column if necessary. | Restoration of good peak shape. |
| Sample Overload | Reduce the injection volume or the concentration of the sample. | Symmetrical peaks with no fronting or tailing. |
Issue 2: Co-elution or Poor Resolution Between this compound and Other Components
When this compound is not adequately separated from other analytes or impurities, the following steps can be taken to improve resolution.
Experimental Protocol: Evaluating Resolution
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Mixed Standard Injection: Inject a solution containing this compound and the closely eluting compound(s).
-
Resolution Calculation: Calculate the resolution (Rs) between the adjacent peaks. A resolution of ≥ 1.5 is generally considered baseline separation.
-
Method Optimization: Systematically adjust one parameter at a time (e.g., mobile phase composition, flow rate) and re-calculate the resolution.
Troubleshooting Steps and Expected Impact on Resolution:
| Parameter to Adjust | Action | Rationale |
| Mobile Phase Strength | Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase. | Increases retention time and may improve separation between peaks with different hydrophobicities. |
| Mobile Phase Selectivity | Change the organic solvent (e.g., from acetonitrile to methanol) or adjust the pH of the buffer. | Alters the interactions between the analytes and the stationary phase, which can significantly change the elution order and improve resolution. |
| Flow Rate | Decrease the flow rate. | Increases the interaction time with the stationary phase, often leading to better resolution, but at the cost of longer run times.[3] |
| Column Chemistry | Switch to a column with a different stationary phase (e.g., a different C18 column with different end-capping, or a phenyl-hexyl column). | Provides different selectivity and may resolve co-eluting peaks. |
Quantitative Data Summary:
The following tables illustrate the expected changes in chromatographic parameters when troubleshooting poor resolution.
Table 1: Effect of Mobile Phase Composition on this compound Retention and Resolution
| Mobile Phase Composition (Acetonitrile:Buffer) | Retention Time of this compound (min) | Resolution (Rs) from Impurity A |
| 50:50 | 4.2 | 0.8 (Poor) |
| 45:55 | 5.8 | 1.2 (Partial) |
| 40:60 | 7.5 | 1.6 (Good) |
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Published Method 1 (Chiral Separation) | Published Method 2 (Formulation Assay) |
| Column | Amylose Tris (5-chloro-2-methylphenylcarbamate) | C18 |
| Mobile Phase | n-hexane: Isopropyl Alcohol: Diethylamine (60:40:0.1) | Methanol:Acetonitrile:35mM KH2PO4 (5:20:75), pH 2.9 |
| Flow Rate | Not specified | 1.5 mL/min |
| Detection | 227 nm | 220 nm |
| Retention Time | Enantiomer 1: 16.87 min, Enantiomer 2: 21.37 min | 8.71 min |
Note: The data in Table 1 is illustrative, while the data in Table 2 is based on published methods.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor resolution in the HPLC analysis of this compound.
Caption: A logical workflow for troubleshooting poor resolution in HPLC analysis.
References
- 1. youtube.com [youtube.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Extractive Spectrophotometric Methods for the Determination of this compound Hydrochloride in Bulk and Pharmaceutical Formulations Using Bromocresol Green, Bromocresol Purple and Bromophenol Blue | Semantic Scholar [semanticscholar.org]
- 5. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Setting system suitability criteria for detectability in high-performance liquid chromatography methods using signal-to-noise ratio statistical tolerance intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Oxomemazine Cytotoxicity in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity associated with oxomemazine (B1678065) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary mechanisms of its induced cytotoxicity?
This compound is a first-generation H1-antihistamine belonging to the phenothiazine (B1677639) class of compounds.[1][2] Phenothiazines, as a group, are known to induce cellular toxicity through several mechanisms. The primary drivers of this compound-induced cytotoxicity are believed to be:
-
Induction of Oxidative Stress: Like other phenothiazines such as chlorpromazine (B137089), this compound can lead to the generation of Reactive Oxygen Species (ROS).[3] An excess of ROS can damage cellular components including lipids, proteins, and DNA.[4]
-
Mitochondrial Dysfunction: The overproduction of ROS is strongly linked to impaired mitochondrial function.[3][5] This can manifest as a decrease in the mitochondrial membrane potential, reduced ATP synthesis, and the release of pro-apoptotic factors.[6][7]
-
Apoptosis Induction: Mitochondrial damage can trigger the intrinsic pathway of apoptosis, a form of programmed cell death. This process involves the activation of a cascade of enzymes called caspases.[6][8]
-
Phototoxicity: Phenothiazine derivatives are often photoreactive, meaning their toxicity can be significantly increased upon exposure to light, particularly UV/A radiation.[9][10] This occurs when the light-excited compound transfers energy to molecular oxygen, generating ROS that cause cellular damage.[9]
Q2: My cell viability results are inconsistent when using an MTT assay. What could be the problem?
Inconsistencies in MTT assay results can arise from several factors:
-
Direct Interference with MTT Reagent: Some compounds can chemically reduce the MTT tetrazolium salt to formazan (B1609692), independent of cellular metabolic activity, leading to a false-positive signal for cell viability.[11][12] It is crucial to run a cell-free control containing only media, this compound, and the MTT reagent to check for direct reduction.
-
Alteration of Cellular Metabolism: this compound may alter the metabolic state of the cells without immediately killing them. Since the MTT assay measures mitochondrial dehydrogenase activity, a change in metabolism can be misinterpreted as a change in viability.[13]
-
Phototoxicity: If experiments are not conducted in controlled light conditions, ambient light exposure could activate the phototoxic properties of this compound, leading to variable and unexpectedly high levels of cell death.[9][14]
Q3: How can I distinguish between apoptosis and necrosis as the primary mode of cell death?
Distinguishing between apoptosis and necrosis requires using assays that measure distinct cellular events. A multi-assay approach is recommended.[15]
-
To Detect Apoptosis: Measure the activity of executioner caspases (caspase-3 and caspase-7). Commercially available luminescent or fluorescent assays (e.g., Caspase-Glo® 3/7) provide a specific and sensitive measure of apoptosis induction.[6][16]
-
To Detect Necrosis: Measure the release of lactate (B86563) dehydrogenase (LDH) into the cell culture supernatant. LDH is a cytosolic enzyme that is released only when the cell membrane's integrity is compromised, a hallmark of necrosis.[17][18]
-
Complementary Approach: Flow cytometry using Annexin V and Propidium Iodide (PI) staining can differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
Q4: How can I mitigate this compound-induced cytotoxicity to study its other effects?
If the goal is to study non-cytotoxic effects of this compound, its toxicity can be mitigated by:
-
Using Antioxidants: Co-treatment with an antioxidant like N-acetyl-L-cysteine (NAC) can scavenge ROS and may prevent downstream cytotoxic events.[3][19] This can help determine if oxidative stress is the primary cytotoxic mechanism.
-
Strict Light Protection: Given the high potential for phototoxicity, all experimental steps involving this compound should be performed in the dark or under red light to prevent photoreactivity.[9][20]
-
Dose Optimization: Perform a careful dose-response study to identify a sub-cytotoxic concentration range where the desired pharmacological effects can be studied without significant cell death.
-
Use of Stabilizing Agents: Pharmaceutical preparations of phenothiazines sometimes include stabilizing agents like ascorbic acid or sodium bisulfite to prevent degradation and oxidation.[20] While these may interfere with some assays, they could be considered in specific experimental designs.
Q5: Is this compound known to be phototoxic, and how should I adjust my experimental setup?
Yes, as a phenothiazine derivative, this compound has a high potential for phototoxicity.[9] Failure to account for this can be a major source of experimental variability.
-
Handling: Prepare stock solutions and treat cells in a darkened room or a cell culture hood with the light turned off. Use opaque or amber-colored tubes for storage and handling.
-
Incubation: After treating cells with this compound, place the culture plates in a light-proof container or wrap them in aluminum foil before returning them to the incubator.
-
Assay Procedure: When performing endpoint assays, minimize the exposure of the plates to ambient light.
-
Confirmation: To confirm phototoxicity, you can run a parallel experiment where one plate is intentionally exposed to a controlled dose of UV/A light after treatment and another is kept in complete darkness. A significant increase in cell death in the light-exposed plate confirms phototoxicity.[10]
Troubleshooting Guide for this compound Cytotoxicity Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | 1. Uneven cell seeding.2. Inconsistent exposure to ambient light.3. Edge effects in the microplate. | 1. Ensure a homogenous single-cell suspension before seeding.2. Protect the plate from light at all stages after compound addition.3. Avoid using the outermost wells of the plate or fill them with sterile media/PBS to maintain humidity. |
| Discrepancy between MTT and LDH assay results (e.g., MTT shows low viability, LDH shows low toxicity). | 1. This compound is causing metabolic inhibition without immediate membrane rupture (early apoptosis).2. The compound is interfering with the MTT assay itself. | 1. The result may be valid. This pattern suggests an apoptotic mechanism. Confirm by running a caspase activation assay.[6]2. Run a cell-free control (media + this compound + MTT reagent) to check for direct chemical reduction of MTT.[11] |
| Unexpectedly high cytotoxicity at very low concentrations. | 1. Phototoxicity from ambient light exposure.2. High sensitivity of the specific cell line.3. Contamination of the drug stock or culture medium. | 1. Repeat the experiment with strict light protection.[9]2. Verify the IC50 in your cell line and compare it to published data for related compounds if available.3. Use fresh, sterile-filtered drug stocks and new media. |
| Cell morphology changes (e.g., rounding, detachment) but viability assays show minimal effect. | 1. The assay endpoint is too early to detect cell death.2. The compound is cytostatic (inhibits proliferation) rather than cytotoxic.3. The chosen assay is not sensitive enough for the mechanism of action. | 1. Increase the incubation time with this compound (e.g., 48h or 72h).2. Perform a cell proliferation assay (e.g., BrdU incorporation or cell counting over several days).3. Try a more sensitive apoptosis assay, such as a Caspase-3/7 assay.[16] |
Quantitative Data Summary
The cytotoxic potential of a compound is often expressed as its IC50 value (the concentration that inhibits 50% of cell viability). While extensive public data on this compound's IC50 across multiple cell lines is limited, data from the closely related phenothiazine, chlorpromazine (CPZ), can provide a useful reference point for estimating effective concentration ranges.
Table 1: Representative Cytotoxicity Data for Chlorpromazine (CPZ)
| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Key Observation | Reference |
| HepaRG | ROS Detection | 15 min | - | ROS generation detected very early. | [3] |
| Balb/c 3T3 | Neutral Red Uptake | 24h | 36.25 (no UV) | Demonstrates high phototoxicity when exposed to UV light. | [10] |
| Balb/c 3T3 | Neutral Red Uptake | 24h | 0.87 (+ UV/A) | The IC50 drops significantly with light exposure. | [10] |
| HEKn | Neutral Red Uptake | 24h | 5.35 (+ UV/A) | Human keratinocytes also show phototoxicity. | [10] |
Note: This data is for Chlorpromazine and should be used as an estimation. Researchers must determine the IC50 for this compound empirically in their specific cell system.
Visualized Workflows and Pathways
This compound-Induced Cytotoxicity Pathway
Caption: Proposed signaling pathway for this compound cytotoxicity.
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: A logical workflow for troubleshooting this compound cytotoxicity.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of viability.[13]
-
Cell Seeding: Seed cells in a 96-well clear flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells for "untreated control" (medium only) and "blank" (medium only, no cells). Incubate for the desired period (e.g., 24, 48, or 72 hours), ensuring the plate is protected from light.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of this stock solution to each well (final concentration 0.5 mg/mL).
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm if desired.
-
Calculation: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage of the untreated control: Viability (%) = (Absorbance_Treated / Absorbance_Control) * 100.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[17]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay Protocol. For this assay, it is critical to also include a "maximum LDH release" control.
-
Prepare Maximum Release Control: 45 minutes before the end of the incubation period, add 10 µL of a 10X Lysis Buffer (often provided in commercial kits) to the control wells designated for maximum release.
-
Collect Supernatant: Centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically includes a substrate and a dye). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. The LDH in the supernatant will catalyze a reaction that results in a color change.
-
Stop Reaction: Add 50 µL of a stop solution (if required by the kit) to each well.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the culture medium background from all values. Calculate cytotoxicity as a percentage of the maximum release control: Cytotoxicity (%) = ((Abs_Treated - Abs_Control) / (Abs_MaxRelease - Abs_Control)) * 100.
Protocol 3: Intracellular ROS Detection using DCFH-DA
This protocol uses 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Dye Loading: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well. Incubate for 30 minutes at 37°C in the dark.
-
Compound Treatment: Remove the DCFH-DA solution and wash the cells twice with warm PBS. Add 100 µL of this compound diluted in culture medium (or PBS/HBSS for short-term studies). Include a positive control (e.g., 100 µM H₂O₂) and an untreated control.
-
Measurement: Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Measurements can be taken kinetically over time (e.g., every 5 minutes for 1-2 hours) or as a single endpoint.
-
Calculation: Subtract the background fluorescence of wells with no cells. Express the results as a fold change in fluorescence relative to the untreated control at the same time point.
References
- 1. This compound H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Oxidative stress plays a major role in chlorpromazine-induced cholestasis in human HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of Mitochondrial Function in Cell Membranes as Indicator of Tissue Vulnerability to Drugs in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement of the anoxia-induced mitochondrial dysfunction by membrane modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Phototoxicity Evaluation of Pharmaceutical Substances with a Reactive Oxygen Species Assay Using Ultraviolet A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparative evaluation of photo-toxic effect of fractionated melanin and chlorpromazine hydrochloride on human (dermal fibroblasts and epidermal keratinocytes) and mouse cell line/s (fibroblast Balb/c 3T3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. alcyomics.com [alcyomics.com]
- 15. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Novel Mechanism of Cytotoxicity for the Selective Selenosemicarbazone, 2-Acetylpyridine 4,4-Dimethyl-3-selenosemicarbazone (Ap44mSe): Lysosomal Membrane Permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. US2928767A - Stabilized phenothiazine preparations - Google Patents [patents.google.com]
Technical Support Center: Managing Oxomemazine-Induced Sedation in Animal Behavior Studies
This guide provides researchers, scientists, and drug development professionals with essential information for managing the sedative effects of Oxomemazine in preclinical animal behavior studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what causes its sedative effects?
A1: this compound is a first-generation antihistamine belonging to the phenothiazine (B1677639) chemical class.[1][2] Its primary mechanism of action involves antagonizing H1 histamine (B1213489) receptors.[3][4] Unlike second-generation antihistamines, this compound readily crosses the blood-brain barrier, where it blocks H1 receptors in the central nervous system (CNS).[3] This action on the CNS is the primary cause of its sedative and hypnotic effects. Additionally, as a phenothiazine, it possesses anticholinergic and antidopaminergic properties that may contribute to its overall CNS profile.[1][3][4]
Q2: Why is managing sedation important in my behavioral study?
A2: Uncontrolled sedation can be a major confounding factor in animal behavior studies. It can mask or mimic cognitive, motor, or anxiety-related phenotypes, leading to misinterpretation of data. For example, a sedated animal may show reduced locomotion in an open field test, which could be incorrectly interpreted as an anxiolytic-like effect or a motor deficit. Therefore, it is crucial to manage sedation to ensure that the observed behavioral changes are due to the specific effects of this compound being investigated, rather than a general depression of CNS activity.
Q3: At what doses can I expect to see sedation with this compound?
A3: Specific dose-response data for this compound-induced sedation in common laboratory rodents is not extensively published. However, as a first-generation antihistamine and phenothiazine, sedation is a prominent, dose-dependent effect. Lower doses are less likely to cause significant sedation. It is imperative to conduct a pilot study to determine the optimal dose for your specific animal model and behavioral paradigm—one that achieves the desired therapeutic effect with minimal sedative-hypnotic interference.
Q4: Are there any known antagonists to reverse this compound-induced sedation?
A4: There is no specific pharmacological antagonist that selectively reverses the sedative effects of this compound without potentially interfering with its other actions (e.g., antihistaminic, anticholinergic). The use of general CNS stimulants is not recommended as this would introduce another variable and could produce complex and unpredictable behavioral outcomes. The most effective strategies for managing sedation involve careful dose selection and experimental design.
Troubleshooting Guide
Problem 1: My animals are showing excessive sedation (lethargy, lack of movement) after this compound administration, which is interfering with the behavioral test.
-
Question: How can I reduce the level of sedation while still administering an effective dose?
-
Answer: The first step is to perform a dose-response study to identify the minimal effective dose that produces the desired pharmacological effect (e.g., anti-allergic) with the least amount of sedation. Start with a very low dose and incrementally increase it across different groups of animals, while assessing both the therapeutic endpoint and sedative effects (using tests described in the protocols below).
-
-
Question: Could the timing of administration and testing be a factor?
-
Answer: Yes. The sedative effects of this compound will have a specific pharmacokinetic and pharmacodynamic profile, including time to peak effect and duration of action. Conduct a time-course study to determine the optimal window for behavioral testing. It may be possible to test when the sedative effects have diminished, but the primary therapeutic effect is still present.
-
-
Question: Does the route of administration matter?
-
Answer: The route of administration (e.g., intraperitoneal, oral, subcutaneous) will influence the absorption rate and bioavailability of this compound, thus affecting the onset and intensity of sedation. Ensure you are using a consistent and appropriate route for your experimental goals and consider how different routes might alter the sedation profile.
-
Problem 2: I am not sure if the observed behavioral changes are due to the intended effect of this compound or simply a side effect of sedation.
-
Question: How can I experimentally dissociate the sedative effects from the primary outcome I am studying?
-
Answer: It is crucial to include appropriate control groups and behavioral assays.
-
Control Groups: In addition to a vehicle control group, consider including a positive control group using a compound with known sedative effects (e.g., diazepam) but without the primary activity of this compound you are studying. This can help you characterize the behavioral signature of sedation in your specific paradigm.
-
Multiple Behavioral Tests: Employ a battery of behavioral tests. For example, if you are studying the anxiolytic effects of this compound, use a test that is less dependent on locomotor activity (e.g., elevated plus maze, light-dark box) in conjunction with a test that is (e.g., open field test). A comprehensive assessment of different behavioral parameters can help differentiate between sedation and a specific effect on anxiety.
-
-
-
Question: Can I habituate the animals to the sedative effects?
-
Answer: For sub-chronic or chronic studies, some degree of tolerance to the sedative effects of first-generation antihistamines may develop. A pre-treatment or habituation period with this compound for several days before the main experiment might reduce the acute sedative response. However, this must be carefully validated as it could also induce other changes that might affect your study's outcome.
-
Data Presentation
Table 1: General Dose Ranges and Considerations for Sedative Phenothiazines and First-Generation Antihistamines in Rodents (for pilot study design)
| Drug Class/Example | Animal Model | Route | Potential Sedative Dose Range (mg/kg) | Key Considerations |
| Phenothiazines (e.g., Acepromazine) | Mouse | IP, SC | 1 - 3 | Strong dose-dependent sedation. |
| Rat | IP, SC | 1 - 2.5 | Can induce hypothermia. | |
| First-Gen Antihistamines (e.g., Diphenhydramine) | Mouse | IP, PO | 10 - 50 | Significant sedation at higher doses. |
| Rat | IP, PO | 5 - 20 | Anticholinergic effects can also influence behavior. | |
| This compound (Proposed) | Mouse/Rat | IP, PO | To be determined by pilot study | Start with a low dose (e.g., 0.5 - 1 mg/kg) and escalate. |
Note: The dose ranges provided are for illustrative purposes based on similar compounds and should be empirically determined for this compound in your specific experimental context.
Experimental Protocols
Protocol 1: Assessment of Sedation Using the Open Field Test
-
Objective: To quantify the sedative effects of this compound by measuring changes in locomotor activity and exploratory behavior.
-
Apparatus: A square or circular arena (e.g., 40x40 cm for mice) with walls to prevent escape, often equipped with automated tracking software.
-
Methodology:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle control at the desired dose and route.
-
At a predetermined time post-injection (e.g., 30 minutes), gently place the animal in the center of the open field arena.
-
Record activity for a set duration (e.g., 5-10 minutes).
-
Key parameters to analyze for sedation include:
-
Total distance traveled: A significant decrease suggests sedation or motor impairment.
-
Velocity: Reduced average speed is indicative of sedation.
-
Time spent immobile: An increase in immobility time is a strong indicator of a sedative effect.
-
Rearing frequency: A decrease in vertical explorations (rearing) can also be associated with sedation.
-
-
Protocol 2: Assessment of Motor Coordination and Sedation Using the Rotarod Test
-
Objective: To assess motor coordination and balance, which can be impaired by sedative compounds.
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
-
Methodology:
-
Train the animals on the rotarod for 2-3 days prior to the experiment, until they can consistently remain on the rod for a set duration (e.g., 120 seconds) at a low, constant speed.
-
On the test day, administer this compound or vehicle control.
-
At a predetermined time post-injection, place the animal on the rotating rod.
-
Record the latency to fall from the rod (or the time until the animal passively rotates with the rod).
-
A significant decrease in the latency to fall in the this compound-treated group compared to the control group indicates impaired motor coordination, a common consequence of sedation.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced sedation in the CNS.
Caption: Workflow for dissociating sedation from primary behavioral effects.
References
- 1. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Rodent Sedation Tests to Evaluate Midazolam and Flumazenil in Green Iguanas (Iguana iguana) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. mims.com [mims.com]
Strategies to minimize Oxomemazine's anticholinergic side effects in research models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the anticholinergic side effects of Oxomemazine in research models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound's anticholinergic side effects?
A1: this compound is a first-generation antihistamine that primarily acts as an H1 receptor antagonist.[1][2] However, it also exhibits significant antagonist activity at muscarinic acetylcholine (B1216132) receptors, particularly the M1 subtype.[2][3] This blockade of M1 receptors in the central and peripheral nervous systems is the primary cause of its anticholinergic side effects, which can include dry mouth, blurred vision, tachycardia, constipation, and cognitive impairment.[1][2][4]
Q2: What are the most common anticholinergic side effects observed with this compound in animal models?
A2: In research models, the most commonly observed anticholinergic side effects of this compound include:
-
Xerostomia (Dry Mouth): Reduced salivary secretion is a hallmark of anticholinergic activity.
-
Cognitive Deficits: Impairments in learning and memory can be observed in behavioral assays.
-
Tachycardia: Increased heart rate due to the blockade of muscarinic receptors in the heart.
-
Mydriasis (Pupil Dilation): Blockade of muscarinic receptors in the iris sphincter muscle leads to pupil dilation.
-
Reduced Gastrointestinal Motility: This can lead to constipation in animal models.
Q3: Are there alternative antihistamines with a lower anticholinergic profile for my research?
A3: Yes, second-generation antihistamines are designed to have a lower affinity for muscarinic receptors and reduced ability to cross the blood-brain barrier, resulting in a significantly lower incidence of anticholinergic side effects.[5] When the primary goal of the research is H1 receptor antagonism without the confounding effects of anticholinergic activity, consider using alternatives such as:
-
Loratadine
-
Cetirizine
-
Fexofenadine
It is crucial to validate that the chosen alternative does not interfere with the specific pathways being investigated in your research model.
Troubleshooting Guides
Issue 1: Excessive Anticholinergic-Related Mortality or Morbidity in the Animal Colony
Possible Cause: The dose of this compound being administered may be too high, leading to severe anticholinergic toxicity.
Troubleshooting Steps:
-
Dose Reduction: The most straightforward strategy is to reduce the dose of this compound to the lowest effective level for the desired H1 antihistaminic or antitussive effect.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If not already done, perform a PK/PD analysis to determine the optimal dose that provides the desired therapeutic effect with minimal side effects.
-
Co-administration with a Cholinesterase Inhibitor: Consider the co-administration of a reversible acetylcholinesterase inhibitor like physostigmine (B191203). This increases the synaptic concentration of acetylcholine, which can help to overcome the muscarinic receptor blockade by this compound. Always conduct a pilot study to determine the optimal, non-toxic dose of the cholinesterase inhibitor.
Issue 2: Confounding Cognitive Impairment in Behavioral Studies
Possible Cause: this compound's central M1 receptor antagonism is likely interfering with learning and memory tasks.
Troubleshooting Steps:
-
Switch to a Second-Generation Antihistamine: As mentioned in the FAQs, this is the most effective way to avoid central anticholinergic effects.
-
Co-administration with a Pro-cholinergic Agent: If this compound must be used, co-administration with a centrally acting cholinesterase inhibitor like physostigmine can be explored. Careful dose-finding is essential to avoid cholinergic overstimulation.
-
Control Groups: Ensure your experimental design includes a control group treated with this compound alone to quantify the extent of cognitive impairment, and another group with a second-generation antihistamine to serve as a negative control for anticholinergic effects.
Issue 3: Inconsistent or Unreliable Data in Cardiovascular or Salivary Function Assays
Possible Cause: The anticholinergic effects of this compound on heart rate and salivation are introducing variability.
Troubleshooting Steps:
-
Direct Antagonism at the Receptor Level: For in vitro studies, consider using a selective M1 muscarinic receptor agonist to counteract the effects of this compound in a controlled manner.
-
In Vivo Reversal: For in vivo studies, a cholinergic agonist like pilocarpine (B147212) can be used to stimulate salivation and assess the degree of anticholinergic blockade. Similarly, a peripherally restricted cholinesterase inhibitor may help normalize cardiovascular parameters without central side effects.
-
Baseline Measurements: Always establish stable baseline measurements for cardiovascular and salivary function before administering any compounds.
Data on Mitigation Strategies
Currently, direct comparative studies on minimizing this compound's specific anticholinergic effects are limited. However, data from studies on other muscarinic antagonists can provide valuable insights. The following table summarizes potential mitigation strategies and the expected outcomes based on the mechanism of action.
| Mitigation Strategy | Mechanism of Action | Expected Outcome on Anticholinergic Effects | Key Considerations |
| Dose Reduction | Reduces overall receptor occupancy by this compound. | Gradual decrease in the intensity of all side effects. | May compromise the desired therapeutic effect. |
| Switch to 2nd-Gen Antihistamine | Lower affinity for muscarinic receptors and poor CNS penetration. | Significant reduction or elimination of anticholinergic side effects. | Ensure the alternative does not have other off-target effects relevant to the study. |
| Co-administration of Physostigmine | Reversible acetylcholinesterase inhibitor; increases synaptic acetylcholine. | Reversal of both central and peripheral anticholinergic effects. | Narrow therapeutic window; risk of cholinergic crisis with overdose. |
| Co-administration of Pilocarpine | Muscarinic receptor agonist. | Primarily used to counteract peripheral effects like dry mouth. | Can have systemic cholinergic side effects. |
| Co-administration of a Peripherally-restricted Cholinesterase Inhibitor (e.g., Neostigmine) | Increases acetylcholine levels primarily in the periphery. | Reversal of peripheral side effects (e.g., dry mouth, constipation) with minimal central effects. | Does not address central cognitive side effects. |
Experimental Protocols
Protocol 1: In Vitro Assessment of M1 Muscarinic Receptor Binding Affinity
This protocol is used to determine the binding affinity (Ki) of this compound for the M1 muscarinic receptor, which is crucial for understanding its anticholinergic potential.
Methodology: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 cells).
-
Assay Buffer: Use a suitable buffer such as PBS pH 7.4.
-
Radioligand: A tritiated M1 antagonist, such as [3H]N-methylscopolamine, is commonly used.
-
Competition Binding:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Incubate for a sufficient time at a controlled temperature (e.g., 120 minutes at 27°C) to reach equilibrium.
-
-
Filtration: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Assessment of Anticholinergic-Induced Xerostomia and its Reversal
This protocol measures the effect of this compound on salivary flow in a rodent model and assesses the efficacy of a reversal agent.
Methodology: Pilocarpine-Induced Salivation Assay in Mice
-
Animal Model: Use adult male or female mice (e.g., C57BL/6).
-
Acclimatization: Allow animals to acclimate to the experimental conditions.
-
Drug Administration:
-
Administer this compound (e.g., via intraperitoneal injection) at the desired dose.
-
For the reversal group, co-administer the mitigating agent (e.g., physostigmine) at a predetermined time point relative to the this compound administration.
-
-
Saliva Collection:
-
At the time of peak this compound effect, anesthetize the mice (e.g., with isoflurane).
-
Inject pilocarpine (a muscarinic agonist) to stimulate salivation.
-
Collect saliva for a fixed period (e.g., 15 minutes) using a pre-weighed cotton ball placed in the mouth.
-
-
Quantification: Determine the amount of saliva produced by weighing the cotton ball after collection and subtracting its initial weight.
-
Data Analysis: Compare the saliva production between the control, this compound-treated, and reversal groups.
Protocol 3: In Vivo Assessment of Cognitive Impairment and its Mitigation
This protocol evaluates the impact of this compound on spatial learning and memory and the potential for a mitigating agent to reverse these deficits.
Methodology: Morris Water Maze in Rats or Mice
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Animal Model: Use adult rats or mice.
-
Drug Administration: Administer this compound and the potential mitigating agent according to the study design (e.g., before each training session).
-
Acquisition Phase (Learning):
-
Train the animals over several days to find the hidden platform from different starting locations.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (Memory):
-
Remove the platform and allow the animal to swim for a set time (e.g., 60 seconds).
-
Measure the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Compare the performance in the acquisition phase and the probe trial between the different treatment groups.
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway and this compound's Antagonistic Action.
Caption: Experimental Workflow for Assessing Anticholinergic Mitigation Strategies.
Caption: Logical Relationship of this compound's Action and Mitigation Strategies.
References
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. | Semantic Scholar [semanticscholar.org]
- 4. Clinical Practice Guidelines : Anticholinergic Syndrome [rch.org.au]
- 5. ahajournals.org [ahajournals.org]
Technical Support Center: Oxomemazine and Laboratory Diagnostic Accuracy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential impact of oxomemazine (B1678065) on the accuracy of diagnostic laboratory tests. The information is intended to assist in troubleshooting unexpected results and to provide a framework for developing robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with laboratory tests?
This compound is a first-generation antihistamine belonging to the phenothiazine (B1677639) class of drugs, primarily used for its antitussive (cough suppressant) and sedative properties.[1] Like other phenothiazines, its chemical structure can lead to cross-reactivity in certain laboratory assays, particularly immunoassays used for drug screening.[2][3][4] This interference can result in false-positive or, less commonly, false-negative results.
Q2: Which laboratory tests are most likely to be affected by this compound?
Based on data from structurally similar phenothiazine derivatives, the following immunoassays are at the highest risk of interference from this compound:
-
Urine Drug Screens (UDS):
-
Tricyclic Antidepressants (TCAs): Phenothiazines share a three-ringed structure similar to TCAs, which can lead to cross-reactivity in TCA immunoassays.
-
Amphetamines: False-positive results for amphetamines have been reported with other phenothiazines.[4]
-
Methadone: Some phenothiazines have been associated with false-positive methadone screens.
-
It is important to note that the likelihood and degree of interference can vary significantly depending on the specific immunoassay technology and the concentration of this compound and its metabolites in the sample.[5]
Q3: What is the mechanism behind this interference?
The primary mechanism of interference is analytical, occurring in vitro. In immunoassays, antibodies are designed to bind to a specific drug or its metabolite. Due to structural similarities, this compound or its metabolites may also bind to these antibodies, mimicking the target analyte and generating a false-positive signal. This is a well-documented phenomenon for various drugs that share structural motifs with the target analytes of immunoassays.[5][6][7]
Q4: Are there any known effects of this compound on routine clinical chemistry or hematology tests?
Currently, there is limited direct evidence in the scientific literature detailing the impact of this compound on specific clinical chemistry (e.g., liver function, renal function) or hematology (e.g., complete blood count) parameters. However, as with any medication, it is plausible that this compound could have in vivo effects that might alter certain physiological markers. Any unexpected and clinically significant changes in these parameters in a patient taking this compound should be investigated further.
Troubleshooting Guides
Issue: Unexpected Positive Result in a Urine Drug Screen
If a patient or experimental subject taking this compound yields a positive result for tricyclic antidepressants, amphetamines, or methadone on an initial immunoassay screen, it is crucial to consider the possibility of cross-reactivity.
Troubleshooting Steps:
-
Confirm Medication History: Verify that the individual has been administered this compound and document the dosage and time of the last dose.
-
Consult Assay Manufacturer's Documentation: Review the package insert or technical data sheet for the specific immunoassay used to check for known cross-reactivity with phenothiazines or other related compounds.
-
Perform Confirmatory Testing: A positive screening result should always be considered presumptive. It is essential to confirm the result using a more specific analytical method, such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
These methods can definitively identify and quantify the specific drug and its metabolites, thereby ruling out a false-positive result due to this compound.[3][8]
-
Issue: Inconsistent or Unexpected Clinical Chemistry or Hematology Results
If routine laboratory monitoring of a subject on this compound reveals clinically significant and unexpected changes in parameters such as liver enzymes, creatinine, or blood cell counts, the following steps should be taken:
Troubleshooting Steps:
-
Review Patient's Clinical Status: Assess for any new symptoms or changes in the subject's health that could explain the laboratory findings.
-
Consider Other Concomitant Medications: Evaluate all other medications the subject is taking for potential drug-induced effects on the laboratory parameters .
-
Repeat the Test: To rule out pre-analytical or analytical errors, it is advisable to collect a new sample and repeat the measurement.
-
Investigate Potential In Vivo Effects: If the results are confirmed, further clinical investigation may be necessary to determine if the observed changes are a physiological effect of this compound.
Data on Potential Cross-Reactivity of Phenothiazines (as a proxy for this compound)
The following table summarizes potential cross-reactivity based on data from other phenothiazine drugs. Note: This data is not specific to this compound and should be used as a general guide. The actual cross-reactivity of this compound may vary.
| Potentially Interfering Drug Class | Target Analyte in Immunoassay | Type of Interference | Recommended Confirmatory Method |
| Phenothiazines | Tricyclic Antidepressants (TCAs) | False Positive | GC-MS or LC-MS |
| Phenothiazines | Amphetamines | False Positive | GC-MS or LC-MS |
| Phenothiazines | Methadone | False Positive | GC-MS or LC-MS |
Experimental Protocols
Protocol: Investigating Potential Immunoassay Interference by this compound
This protocol outlines a general procedure to assess the in vitro interference of this compound with a specific immunoassay.
1. Materials:
- This compound standard (analytical grade)
- Drug-free urine or serum pool
- The immunoassay kit to be tested (e.g., TCA, amphetamine, or methadone screen)
- Spectrophotometer or appropriate reader for the immunoassay
- Calibrators and controls for the immunoassay
2. Procedure:
- Preparation of Spiked Samples:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
- Create a series of spiked samples by adding known concentrations of the this compound stock solution to the drug-free urine or serum pool. The concentration range should be clinically relevant and should bracket the expected therapeutic and potentially toxic levels.
- Include a negative control (drug-free matrix with solvent only) and positive controls for the target analyte of the immunoassay.
- Immunoassay Analysis:
- Analyze the spiked samples, negative controls, and positive controls according to the manufacturer's instructions for the immunoassay.
- Record the signal response for each sample.
- Data Analysis:
- Determine the concentration of the target analyte that is reported by the immunoassay for each spiked this compound sample.
- Calculate the percentage of cross-reactivity at various concentrations of this compound.
- Identify the minimum concentration of this compound that produces a false-positive result (i.e., a result above the assay's cutoff concentration for the target analyte).
3. Confirmatory Analysis:
- Subject the high-concentration spiked samples to GC-MS or LC-MS analysis for the target analyte to confirm its absence.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 4. Commonly prescribed medications and potential false-positive urine drug screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interferences in immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. content.veeabb.com [content.veeabb.com]
- 8. Oxaprozin cross-reactivity in three commercial immunoassays for benzodiazepines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Oxomemazine and Promethazine on Histamine-Induced Hypotension: A Review
A comprehensive review of existing literature reveals a notable absence of direct comparative studies with quantitative data on the effects of Oxomemazine (B1678065) and Promethazine (B1679618) on histamine-induced hypotension. While both are first-generation phenothiazine (B1677639) antihistamines with known H1-receptor blocking properties, a direct experimental comparison of their potency in mitigating histamine's hypotensive effects is not publicly available in detailed form. A key study from 1966 titled "[Comparative antagonism of this compound and promethazine on histaminic arterial hypotension in rats]" by J. Lecomte is indexed in scientific databases but its full text and data are not readily accessible[1]. This guide, therefore, provides a qualitative comparison based on the known pharmacological profiles of each compound and outlines the general mechanisms and experimental considerations for such a comparative analysis.
Introduction to this compound and Promethazine
This compound and Promethazine are both phenothiazine derivatives classified as first-generation H1-antihistamines.[2][3] They exert their primary effects by competitively antagonizing histamine (B1213489) at H1 receptors.[2][3] Their classification as first-generation antihistamines indicates their ability to cross the blood-brain barrier, leading to sedative effects.
Promethazine is a well-established antihistamine with additional antiemetic, anticholinergic, and sedative properties.[4][5] Its potential to cause hypotension is generally attributed to its alpha-adrenergic blocking properties, which can lead to vasodilation.[6]
This compound is also a potent antihistamine with antitussive and sedative effects.[2] Similar to other phenothiazines, it possesses anticholinergic and peripheral adrenolytic properties, which may contribute to hemodynamic effects such as orthostatic hypotension.[7]
Mechanism of Histamine-Induced Hypotension
Histamine induces hypotension primarily through its action on H1 and H2 receptors located on vascular endothelial and smooth muscle cells.
-
H1 Receptor Activation: Stimulation of H1 receptors on endothelial cells leads to the synthesis and release of nitric oxide (NO), a potent vasodilator. This results in the relaxation of vascular smooth muscle and a subsequent decrease in peripheral resistance and blood pressure.
-
H2 Receptor Activation: Activation of H2 receptors on vascular smooth muscle cells also contributes to vasodilation, further lowering blood pressure.
The combined action on both receptor types leads to a significant drop in mean arterial pressure.
Qualitative Comparison of Hypotensive Effects
In the absence of direct comparative data, a qualitative assessment suggests that both this compound and Promethazine possess the pharmacological properties to counteract histamine-induced hypotension through their primary mechanism as H1 receptor antagonists. By blocking the H1 receptor, they would inhibit the initial step of histamine-induced, NO-mediated vasodilation.
However, their intrinsic properties as phenothiazine derivatives with alpha-adrenolytic activity introduce a confounding factor.[6][7] This alpha-blocking activity can independently cause vasodilation and hypotension. Therefore, the net effect of these drugs on blood pressure in the context of a histamine challenge would depend on the interplay between their antihistaminic (pressor-restoring) and alpha-blocking (hypotensive) effects.
Without experimental data, it is not possible to definitively state which drug has a more favorable profile in managing histamine-induced hypotension while minimizing intrinsic hypotensive side effects.
Experimental Protocols for Comparative Analysis
To definitively compare the effects of this compound and Promethazine on histamine-induced hypotension, a standardized experimental protocol would be required. The following outlines a general methodology based on common practices in preclinical cardiovascular research.
Objective: To compare the dose-dependent effects of this compound and Promethazine on the hypotensive response to histamine in an animal model.
Animal Model: Male Sprague-Dawley rats are a commonly used model for cardiovascular studies.[1]
Experimental Procedure:
-
Animal Preparation: Rats are anesthetized, and catheters are inserted into the carotid artery for blood pressure monitoring and the jugular vein for drug and histamine administration.
-
Baseline Measurements: Stable baseline measurements of mean arterial pressure (MAP) and heart rate are recorded.
-
Histamine Challenge: A bolus injection of histamine is administered intravenously to induce a consistent and significant hypotensive response.
-
Antihistamine Administration: After a washout period and stabilization of blood pressure, a specific dose of either this compound, Promethazine, or a vehicle control is administered intravenously.
-
Post-Treatment Histamine Challenge: Following the administration of the antihistamine or vehicle, the same dose of histamine is administered, and the resulting change in MAP is recorded.
-
Dose-Response Evaluation: Steps 4 and 5 are repeated with increasing doses of this compound and Promethazine to establish a dose-response relationship for their antagonism of histamine-induced hypotension.
Data Analysis: The percentage inhibition of the histamine-induced hypotensive response is calculated for each dose of this compound and Promethazine. This allows for a quantitative comparison of their potency.
Visualizations
Signaling Pathway of Histamine-Induced Hypotension
Caption: Signaling cascade of H1 receptor-mediated vasodilation leading to hypotension.
Generalized Experimental Workflow
Caption: Generalized workflow for studying the antagonism of histamine-induced hypotension.
Conclusion
While both this compound and Promethazine are established first-generation H1-antihistamines with the potential to counteract histamine-induced hypotension, the lack of direct comparative experimental data prevents a quantitative analysis of their relative potencies. Both compounds also possess alpha-adrenolytic properties that may contribute to hypotension, complicating a purely theoretical comparison. Future head-to-head preclinical studies are necessary to elucidate the comparative efficacy and safety of these two drugs in the context of histamine-induced hypotension. Such studies would provide valuable data for researchers and drug development professionals in selecting appropriate antihistaminic agents for conditions where histamine release and hypotension are of concern.
References
- 1. [Comparative antagonism of this compound and promethazine on histaminic arterial hypotension in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Oxomémazine : substance active à effet thérapeutique - VIDAL [vidal.fr]
A Comparative Analysis of Oxomemazine and Clobutinol for Cough Suppression in Clinical Research
An objective review of two antitussive agents, one still in use and one withdrawn due to safety concerns, provides valuable insights for researchers and drug development professionals in the field of cough management. This guide synthesizes the available clinical data on oxomemazine (B1678065) and the historically used clobutinol (B83508), presenting a comparison of their efficacy, mechanisms of action, and safety profiles, supported by experimental evidence.
Executive Summary
This compound, a phenothiazine (B1677639) derivative with antihistaminic and antitussive properties, is utilized in some countries for the symptomatic treatment of cough.[1] Clinical evidence supporting its efficacy, however, is limited, with systematic reviews highlighting a lack of robust, placebo-controlled trials.[1][2][3][4] In contrast, clobutinol, a centrally acting non-opioid antitussive, was widely used for cough suppression but was withdrawn from the global market in 2007 due to significant cardiovascular safety concerns, specifically the risk of QT interval prolongation and cardiac arrhythmias.[5][6] This comparison aims to provide a retrospective analysis of clobutinol's clinical profile alongside the available data for this compound, offering a comprehensive overview for scientific and research purposes.
Mechanism of Action
This compound primarily acts as an H1 histamine (B1213489) receptor antagonist.[1] Its antitussive effect is believed to stem from its sedative properties and a central action on the cough center in the brainstem.[1] As a phenothiazine, it also possesses anticholinergic properties which may contribute to reducing mucus secretion.[7]
Clobutinol was classified as a centrally acting antitussive agent.[5] Its mechanism of action was thought to involve the suppression of the cough reflex at the level of the medulla in the brainstem.[5] It did not possess opioid-like activity.
Comparative Clinical Efficacy
Direct head-to-head, double-blind, placebo-controlled clinical trials comparing this compound and clobutinol are scarce in the available literature. One of the most cited comparative studies is a prospective, randomized, single-blind study conducted by Pujet et al. (2002), which compared an this compound-guaifenesin combination with clobutinol in patients with acute dry cough of infectious origin.[8][9]
| Parameter | This compound with Guaifenesin | Clobutinol | p-value |
| Reduction in Cough Intensity (VAS) | -5.2 ± 2.3 | -4.3 ± 2.3 | Significant at days 2, 4, and 5 (p<0.05) |
| Frequency of Cough Disappearance | 46% | 29% | p = 0.05 |
| Time to Cough Disappearance (days) | 4.0 ± 1.1 | 4.0 ± 1.1 | Not significant |
| Improved Sleep Induction | Significantly better from day 4 | - | p = 0.02 |
| Diurnal Quality of Life | Lower on days 1 & 2 (due to drowsiness) | Better on days 1 & 2 | p < 0.01 |
Table 1: Comparative Efficacy Data from Pujet et al. (2002)[8]
It is important to note that a 2024 systematic review concluded that there is a lack of high-quality evidence to support the clinical efficacy of this compound in treating cough.[1][3][4] For clobutinol, while some studies prior to its withdrawal suggested efficacy comparable to other antitussives, the data is historical and not generated under current clinical trial standards.[5][10]
Experimental Protocols: The Pujet et al. (2002) Study
The following provides a detailed methodology for the key comparative study cited:
-
Study Design: A prospective, randomized, single-blind, multicenter study.[8]
-
Patient Population: 130 adult patients (aged 18-70 years) with acute dry cough of infectious origin.[8]
-
Interventions:
-
Treatment Group 1: An antihistaminic antitussive syrup containing this compound and a small quantity of guaifenesin.
-
Treatment Group 2: A centrally acting antitussive, clobutinol.[8]
-
-
Duration of Treatment: 5 days.[8]
-
Primary Efficacy Endpoint: Evolution of cough intensity, measured using a Visual Analog Scale (VAS) from 0 to 10 cm.[8]
-
Secondary Efficacy Endpoints: Nine secondary criteria were assessed, including the frequency of cough disappearance, time to cough disappearance, impact on sleep, and diurnal quality of life.[8]
-
Tolerability Assessment: Monitoring and recording of adverse events for both treatment groups.
Safety and Tolerability Profile
This compound: The most common side effects are associated with its antihistaminic and anticholinergic properties, including drowsiness, dry mouth, and dizziness.[1] These sedative effects can impact diurnal quality of life, as noted in the Pujet et al. study.[8]
Clobutinol: The withdrawal of clobutinol was a direct result of serious safety concerns. Post-marketing surveillance and dedicated clinical studies revealed that clobutinol has the potential to prolong the QT interval, which can lead to life-threatening cardiac arrhythmias such as Torsades de Pointes.[5][6][11] The mechanism for this is the blockade of the hERG potassium channel, which is crucial for cardiac repolarization.[12][13] Other reported side effects included drowsiness, dizziness, and gastrointestinal discomfort.
Conclusion
The comparison between this compound and clobutinol for cough suppression reveals a significant divergence in their clinical standing, primarily dictated by their respective safety profiles. While one comparative study suggested a potential efficacy advantage for an this compound-containing syrup over clobutinol, the overall evidence for this compound's antitussive effect remains weak according to recent systematic reviews.[1][3][4][8]
The case of clobutinol serves as a critical reminder of the importance of thorough cardiovascular safety assessment in drug development. Its withdrawal from the market due to the risk of severe cardiac adverse events underscores the necessity of rigorous post-marketing surveillance and the continuous evaluation of the benefit-risk profile of all pharmaceutical agents.[5][6] For researchers and clinicians, this comparison highlights the ongoing need for well-designed, placebo-controlled clinical trials to establish the efficacy and safety of antitussive therapies.
References
- 1. No evidence of clinical efficacy of this compound in cough, according to a systematic review | Semantic Scholar [semanticscholar.org]
- 2. Comprehensive evidence-based review on European antitussives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. No evidence of clinical efficacy of this compound in cough, according to a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. European Medicines Agency recommends withdrawal of marketing authorisations for cough medicines containing clobutinol | European Medicines Agency (EMA) [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. [Comparative study of two antitussive drugs in the treatment of acute dry cough of infectious origin (prospective, randomized, single blind study)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. A common antitussive drug, clobutinol, precipitates the long QT syndrome 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In Vitro Comparison of Receptor Binding Affinity: Oxomemazine vs. Diphenhydramine
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed in vitro comparison of the receptor binding affinities of two first-generation antihistamines, oxomemazine (B1678065) and diphenhydramine (B27). Both compounds are known for their therapeutic effects mediated primarily through the antagonism of the histamine (B1213489) H1 receptor, but they also exhibit significant affinity for other receptors, contributing to their broader pharmacological profiles and side-effect profiles. This document summarizes key experimental data, outlines typical experimental protocols, and visualizes relevant signaling pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki in nM) of this compound and diphenhydramine for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Diphenhydramine (Ki, nM) |
| Histamine H1 | 3.1 | 9.6–16 |
| Muscarinic M1 | 84[1][2][3] | 80–100 |
| Muscarinic M2 | 1650[1][2][3] | 120–490 |
| Muscarinic M3 | ~840 (estimated) | 84–229 |
| Muscarinic M4 | No data available | 53–112 |
| Muscarinic M5 | No data available | 30–260 |
| Dopamine D2 | No data available | 20000 |
| Serotonin 5-HT2A | No data available | No significant binding |
| Serotonin 5-HT2C | No data available | 780 |
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinity, typically expressed as the inhibition constant (Ki), is commonly achieved through radioligand binding assays. These assays measure the interaction of a radiolabeled ligand with its receptor in the presence of a competing unlabeled compound.
Objective: To determine the affinity (Ki) of a test compound (e.g., this compound, diphenhydramine) for a specific receptor.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor (e.g., from recombinant cell lines or specific brain regions).
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [³H]mepyramine for H1 receptors, [³H]quinuclidinyl benzilate ([³H]QNB) for muscarinic receptors).
-
Test Compound: The unlabeled drug for which the affinity is to be determined (e.g., this compound or diphenhydramine).
-
Assay Buffer: A buffer solution that maintains optimal pH and ionic strength for receptor binding.
-
Filtration Apparatus: A device to separate receptor-bound radioligand from unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity of the receptor-bound ligand.
Procedure:
-
Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor preparation in the assay buffer.
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter. The receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
This compound and diphenhydramine exert their effects by blocking the signaling pathways initiated by the binding of endogenous ligands to their respective receptors.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and neurotransmission.
Muscarinic Acetylcholine (B1216132) Receptor Signaling Pathway
Muscarinic acetylcholine receptors are also GPCRs and are divided into five subtypes (M1-M5). M1, M3, and M5 receptors couple to Gq/11 proteins, activating the same PLC-IP3-DAG pathway as H1 receptors. In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects.
Discussion
The compiled data reveals that both this compound and diphenhydramine are potent antagonists of the histamine H1 receptor, with this compound demonstrating a slightly higher affinity. A significant distinction between the two compounds lies in their affinity for muscarinic acetylcholine receptors. This compound exhibits a notable selectivity for the M1 muscarinic receptor subtype over the M2 subtype[1][2][3]. In contrast, diphenhydramine displays a more non-selective profile, with comparable affinity across all five muscarinic receptor subtypes.
The potent antimuscarinic activity of both drugs contributes to their anticholinergic side effects, such as dry mouth and blurred vision. The sedative effects of these first-generation antihistamines are attributed to their ability to cross the blood-brain barrier and antagonize central H1 receptors. Additionally, their interactions with other neurotransmitter systems, such as dopaminergic and serotonergic pathways, although weaker, may also contribute to their overall pharmacological and side-effect profiles. Diphenhydramine, for instance, has been shown to inhibit the reuptake of serotonin[1].
This comparative guide provides a foundation for understanding the in vitro receptor binding profiles of this compound and diphenhydramine. Researchers can leverage this information to inform further studies, including the design of more selective compounds and the interpretation of in vivo pharmacological effects.
References
A Head-to-Head Examination of Oxomemazine and Other First-Generation Antihistamines for Allergic Conditions
A Comparative Guide for Researchers and Drug Development Professionals
First-generation antihistamines have long been a cornerstone in the symptomatic treatment of allergic conditions such as allergic rhinitis and urticaria. Their efficacy is attributed to their action as inverse agonists at the histamine (B1213489) H1 receptor. However, their clinical utility is often limited by a range of side effects, primarily sedation and anticholinergic effects, stemming from their ability to cross the blood-brain barrier and their non-selective binding to other receptors. This guide provides a comparative analysis of oxomemazine (B1678065), a phenothiazine-derived first-generation antihistamine, and other prominent members of this class, including diphenhydramine, chlorpheniramine, hydroxyzine, and promethazine. The comparison is based on available experimental data on their efficacy, side-effect profiles, and pharmacological properties.
Comparative Efficacy and Safety Profile
Quantitative data from clinical trials are essential for objectively comparing the therapeutic and adverse effects of different antihistamines. The following table summarizes available data for several first-generation antihistamines. It is important to note a significant lack of published clinical trial data for this compound in the treatment of allergic rhinitis and urticaria, with most of the available research focusing on its antitussive properties, for which a recent systematic review found no conclusive evidence of efficacy.[1][2][3]
Table 1: Comparative Data of First-Generation Antihistamines
| Parameter | This compound | Diphenhydramine | Chlorpheniramine | Hydroxyzine | Promethazine |
| Efficacy in Allergic Rhinitis | No quantitative data available from clinical trials. | Statistically significant reduction in Total Nasal Symptom Score (TNSS) compared to placebo and desloratadine. | Effective in treating allergic rhinitis. | Effective for pruritus associated with allergic conditions. | Indicated for allergic rhinitis, but specific quantitative data from recent comparative trials is limited.[4] |
| Efficacy in Chronic Urticaria | No quantitative data available from clinical trials. | Effective in relieving pruritus. | Showed improvement in urticaria symptoms. | Effective in controlling urticaria symptoms. | Indicated for uncomplicated skin manifestations of urticaria.[4] |
| Sedation | Known to have sedative properties.[4] | High incidence of somnolence (22.1% in one study). | Less sedating than diphenhydramine. | Significant sedation reported. | Significant impairment of psychomotor function and subjective sedation.[5] |
| Anticholinergic Effects | Possesses anticholinergic properties. | Significant anticholinergic effects. | Moderate anticholinergic effects. | Moderate anticholinergic effects. | Pronounced anticholinergic properties.[4] |
| Pharmacokinetics | |||||
| Receptor Binding Affinity (Ki) | M1: 84 nM, M2: 1.65 µM[6][7][8] | H1: 9.6-16 nM | Data not readily available | Data not readily available | Data not readily available |
| Elimination Half-life | Limited data available.[9] | 2.4 - 9.3 hours | 20 - 25 hours[10] | 20 - 25 hours[10] | 9 - 16 hours |
Experimental Protocols
The evaluation of antihistamine efficacy and side effects relies on standardized and validated experimental methodologies. Below are descriptions of key protocols used in the clinical trials cited in this guide.
Assessment of Efficacy in Allergic Rhinitis
-
Total Nasal Symptom Score (TNSS): This is a primary endpoint in many allergic rhinitis trials. Patients rate the severity of four core symptoms (rhinorrhea, nasal congestion, nasal itching, and sneezing) on a scale, typically from 0 (no symptoms) to 3 (severe symptoms). The individual scores are summed to produce a total score, with lower scores indicating better symptom control.
Assessment of Efficacy in Chronic Urticaria
-
Urticaria Activity Score (UAS): The UAS is a patient-reported outcome that assesses the severity of urticaria. The daily score is the sum of the scores for the number of wheals and the intensity of pruritus, each rated on a 0 to 3 scale. The UAS7 is the sum of the daily UAS over 7 consecutive days, providing a weekly measure of disease activity.[11][12][13]
-
Wheal and Flare Suppression: This method involves intradermal injections of histamine or other mast cell degranulating agents. The resulting wheal and flare responses are measured before and after antihistamine administration to quantify the drug's peripheral H1-receptor blocking activity.
Assessment of Sedation and Cognitive Function
-
Visual Analog Scale (VAS) for Sedation: Patients rate their level of sleepiness on a continuous line, typically 100 mm in length, with endpoints labeled "not at all sleepy" and "extremely sleepy." The score is the measured distance from the "not at all sleepy" end.
-
Psychomotor Performance Tests: A battery of tests is often used to objectively measure the impact of antihistamines on cognitive and motor functions. These can include:
-
Choice Reaction Time: Measures the speed and accuracy of responding to a stimulus.
-
Critical Flicker Fusion Test: Assesses central nervous system arousal by determining the frequency at which a flickering light is perceived as a continuous light.
-
Compensatory Tracking Task: Evaluates hand-eye coordination and concentration.
-
Digit Symbol Substitution Test (DSST): A test of psychomotor performance where the subject is required to substitute symbols for numbers according to a key.[14]
-
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the process of drug evaluation, the following diagrams are provided in the DOT language for Graphviz.
Caption: Histamine H1 receptor signaling and the inhibitory action of first-generation antihistamines.
Caption: A generalized workflow for the clinical evaluation of antihistamines.
Conclusion
This comparative guide highlights the current state of knowledge regarding this compound and other first-generation antihistamines. While all first-generation antihistamines share a common mechanism of H1 receptor antagonism, they exhibit variability in their efficacy, side-effect profiles, and pharmacokinetic properties. The most significant finding of this review is the marked absence of robust, publicly available clinical data for this compound in the treatment of allergic rhinitis and urticaria, which stands in contrast to the more extensive, albeit often older, data for drugs like diphenhydramine, chlorpheniramine, and hydroxyzine.
For researchers and drug development professionals, this analysis underscores the need for well-designed, head-to-head clinical trials to definitively establish the comparative efficacy and safety of this compound. Furthermore, a more detailed characterization of its pharmacokinetic and pharmacodynamic profile is warranted. For clinicians, the choice of a first-generation antihistamine should be guided by the available evidence for a specific indication, with careful consideration of the individual patient's susceptibility to sedative and anticholinergic side effects. Given the limitations of first-generation agents, second-generation antihistamines are now generally recommended as first-line therapy for most allergic conditions.
References
- 1. No evidence of clinical efficacy of this compound in cough, according to a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. No evidence of clinical efficacy of this compound in cough, according to a systematic review | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Promethazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effects of single therapeutic doses of promethazine, fexofenadine and olopatadine on psychomotor function and histamine-induced wheal- and flare-responses: a randomized double-blind, placebo-controlled study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity of this compound for the M1 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Histamine Receptor | AChR | TargetMol [targetmol.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. The comparative pharmacokinetics of H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Outcome measures in chronic urticaria: A comprehensive review - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 12. researchgate.net [researchgate.net]
- 13. jcdr.net [jcdr.net]
- 14. Frontiers | The Target Residence Time of Antihistamines Determines Their Antagonism of the G Protein-Coupled Histamine H1 Receptor [frontiersin.org]
Validating the clinical efficacy of Oxomemazine for allergic rhinitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the clinical efficacy of Oxomemazine for the treatment of allergic rhinitis. Due to a notable lack of specific, publicly available clinical trial data for this compound in this indication, this document synthesizes information on its pharmacological class—first-generation antihistamines—and presents a representative comparison against other therapeutic alternatives. The experimental data presented is illustrative of typical outcomes for first-generation antihistamines and should be interpreted with caution in the direct context of this compound.
Mechanism of Action
This compound is a first-generation phenothiazine (B1677639) H1-antihistamine.[1][2] Its primary mechanism of action involves the competitive antagonism of histamine (B1213489) H1 receptors, which blocks the effects of histamine released during an allergic response.[3][4][5] This action helps to mitigate symptoms such as sneezing, rhinorrhea, and itching.[5]
Beyond H1 receptor blockade, this compound's therapeutic effects are believed to involve the modulation of several intracellular signaling pathways. By interfering with H1 receptor activation, it can reduce the activity of the NF-κB immune response transcription factor via the phospholipase C and phosphatidylinositol (PIP2) signaling pathways.[1][2][6] This, in turn, decreases the expression of pro-inflammatory cytokines and cell adhesion molecules.[1][2][6] Furthermore, by preventing the histamine-induced increase in intracellular calcium ion concentration, this compound can enhance mast cell stability, thereby reducing further histamine release.[1][2][6] As a first-generation antihistamine, this compound readily crosses the blood-brain barrier, which can lead to sedative effects.[1][2]
Comparative Data
While specific clinical trial data for this compound in allergic rhinitis is scarce, the following table provides an illustrative comparison of the expected efficacy of a typical first-generation antihistamine, a second-generation antihistamine, and a placebo in treating seasonal allergic rhinitis. The data is based on general findings for these drug classes.
| Treatment Group | Mean Reduction in Total Nasal Symptom Score (TNSS) from Baseline (%) | Incidence of Drowsiness (%) |
| First-Generation Antihistamine (e.g., this compound) | 25 - 40 | 20 - 50 |
| Second-Generation Antihistamine (e.g., Cetirizine, Loratadine) | 30 - 50 | < 10 |
| Placebo | 10 - 20 | < 5 |
Note: This table presents representative data for the drug classes and is not based on direct clinical trials of this compound for allergic rhinitis.
Experimental Protocols
The following is a detailed methodology for a typical randomized, double-blind, placebo-controlled clinical trial designed to assess the efficacy of an antihistamine for allergic rhinitis.
1. Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
2. Participant Selection:
-
Inclusion Criteria: Male and female subjects aged 18-65 years with a documented history of seasonal allergic rhinitis for at least two years. Positive skin prick test to a relevant seasonal allergen.
-
Exclusion Criteria: History of perennial allergic rhinitis, sinusitis, or nasal structural abnormalities. Use of systemic or intranasal corticosteroids within 30 days of screening.
3. Randomization and Blinding: Eligible participants are randomly assigned in a 1:1:1 ratio to receive the first-generation antihistamine, second-generation antihistamine, or placebo. Both participants and investigators are blinded to the treatment allocation.
4. Treatment Regimen: Oral administration of the assigned treatment once daily for a period of two weeks.
5. Efficacy Assessments:
-
Primary Endpoint: The primary efficacy measure is the change from baseline in the Total Nasal Symptom Score (TNSS) over the two-week treatment period. The TNSS is a composite score of four individual nasal symptoms: rhinorrhea, nasal congestion, nasal itching, and sneezing, each rated on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe).
-
Secondary Endpoints:
-
Change from baseline in individual nasal symptom scores.
-
Change from baseline in the Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) score.
-
Patient's global assessment of treatment efficacy.
-
6. Safety Assessments: Adverse events are monitored and recorded throughout the study. Particular attention is paid to central nervous system effects such as drowsiness and fatigue.
Visualizations
Caption: Signaling pathway of this compound's action.
Caption: Experimental workflow for a clinical trial.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ANTIHISTAMINES IN ALLERGIC RHINITIS - A COMPARATIVE ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 4. Efficacy of different oral H1 antihistamine treatments on allergic rhinitis: a systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of intranasal medications for allergic rhinitis: Network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allergic Rhinitis | Antihistamines in the Management of Pediatric Allergic Rhinitis: A Systematic Review | springermedicine.com [springermedicine.com]
A Comparative Analysis of the Sedative Properties of Oxomemazine and Other H1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the sedative properties of the first-generation H1 antagonist, Oxomemazine (B1678065), in relation to other well-established antihistamines. While direct head-to-head clinical trials quantifying the sedative effects of this compound against a wide array of H1 antagonists are limited, this document synthesizes available data and contextualizes this compound's sedative potential within the broader class of first-generation antihistamines. The information is supported by established experimental protocols for assessing sedation.
Introduction to H1 Antagonist-Induced Sedation
First-generation H1 antagonists, such as this compound, are known to cross the blood-brain barrier and interact with central histamine (B1213489) H1 receptors.[1][2] This central nervous system activity is the primary mechanism behind their sedative effects.[1] Histamine in the brain acts as a neurotransmitter promoting wakefulness; therefore, its blockade by these antagonists leads to drowsiness and sedation.[1] The sedative properties of these drugs can be a therapeutic benefit in some clinical scenarios but are often considered an undesirable side effect, particularly when alertness is required.[3]
Comparative Sedative Profile of H1 Antagonists
One clinical study comparing a combination syrup of this compound and guaifenesin (B1672422) with the centrally acting antitussive clobutinol (B83508) for acute dry cough reported drowsiness as a notable side effect of the this compound-containing treatment.[2] The study found that while the this compound combination was effective for cough and improved sleep, it led to a poorer diurnal quality of life on the initial days of treatment due to drowsiness.[2]
To provide a quantitative perspective, the following table summarizes the sedative effects of several first-generation H1 antagonists based on a meta-analysis of performance-impairment trials. While this compound was not included in this specific meta-analysis, its classification as a first-generation agent suggests a similar profile.
Table 1: Quantitative Comparison of Sedative Effects of First-Generation H1 Antagonists
| H1 Antagonist | Mean Effect Size (vs. Placebo)¹ | 95% Confidence Interval¹ | Notes |
|---|---|---|---|
| This compound | Not Available | Not Available | Classified as a sedating first-generation antihistamine.[1][6] Drowsiness is a commonly reported side effect.[3][7] |
| Diphenhydramine (B27) | 0.36 | 0.20 - 0.51 | Consistently demonstrated performance impairment relative to placebo.[8] |
| Chlorpheniramine | Data included in meta-analyses of first-generation antihistamines showing sedative effects. | - | |
| Promethazine (B1679618) | Data included in meta-analyses of first-generation antihistamines showing significant sedative properties. | - | |
| Triprolidine | Data included in meta-analyses of first-generation antihistamines showing sedative effects. | - |
¹Data derived from a meta-analysis of diphenhydramine and second-generation antihistamines.[8] Effect size represents the magnitude of performance impairment.
Experimental Protocols for Assessing Sedation
The sedative properties of H1 antagonists are evaluated through a combination of subjective and objective methodologies.
Subjective Assessment: Visual Analogue Scales (VAS)
Methodology: The Visual Analogue Scale (VAS) is a common tool for subjective measurement of drowsiness.[9][10] It consists of a 100 mm horizontal line with anchors at each end representing the extremes of a sensation, such as "Not at all drowsy" to "Extremely drowsy".[11] Patients are asked to mark a point on the line that corresponds to their current state of drowsiness.[11] The distance from the "Not at all drowsy" anchor is then measured to provide a quantitative score.[12]
Data Interpretation: Higher scores on the VAS indicate a greater subjective feeling of sedation. This method is sensitive to changes in sleepiness and is easy to administer in a clinical trial setting.[9]
Objective Assessment: Psychomotor Performance Tests
Methodology: A battery of psychomotor tests is used to objectively quantify the impact of a drug on cognitive and motor functions.[13][14] These tests are often computerized to ensure standardized administration and precise data collection.[15] Common tests include:
-
Choice Reaction Time (CRT): Measures the speed and accuracy of a response to a specific stimulus among multiple potential stimuli.[16]
-
Critical Flicker Fusion (CFF): Determines the frequency at which a flickering light is perceived as a continuous light, which is an indicator of CNS arousal.
-
Tracking Tasks: Assess hand-eye coordination by requiring the subject to follow a moving target on a screen.[17]
-
Digital Symbol Substitution Test (DSST): Evaluates cognitive functions such as attention, processing speed, and executive function.[15]
Data Interpretation: Impairment is measured by a decrease in performance compared to baseline or a placebo group. For example, an increase in reaction time in a CRT test or a decrease in the number of correct substitutions in a DSST would indicate a sedative effect.[15][16]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in the assessment of H1 antagonist-induced sedation, the following diagrams are provided in Graphviz DOT language.
Caption: Histamine H1 Receptor Signaling Pathway in the CNS.
Caption: Generalized Experimental Workflow for Clinical Trials.
Conclusion
This compound, a first-generation H1 antagonist, is associated with a significant sedative effect, a characteristic shared with other drugs in its class. While direct comparative studies are scarce, its known pharmacological profile and reported side effects, such as drowsiness, align with the properties of other centrally-acting antihistamines like diphenhydramine and promethazine. The assessment of sedation in a clinical research setting is multi-faceted, relying on both subjective patient-reported outcomes and objective measures of psychomotor and cognitive performance. For a definitive quantitative comparison of this compound's sedative properties, further dedicated clinical trials employing these rigorous methodologies are warranted.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. [Comparative study of two antitussive drugs in the treatment of acute dry cough of infectious origin (prospective, randomized, single blind study)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the side effects of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. No evidence of clinical efficacy of this compound in cough, according to a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. pillintrip.com [pillintrip.com]
- 8. researchgate.net [researchgate.net]
- 9. A visual analog scale for the assessment of mild sleepiness in patients with obstructive sleep apnea and healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. mdpi.com [mdpi.com]
- 12. med.upenn.edu [med.upenn.edu]
- 13. Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side‐effects [ouci.dntb.gov.ua]
- 15. Does propofol mode of administration influence psychomotor recovery time after sedation for colonoscopy: A prospective randomized assessor-blinded trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative assessment of psychomotor recovery after sedation and analgesia for outpatient EGD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sedation and recovery of psychomotor function after intravenous administration of various doses of midazolam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Oxomemazine
Essential protocols for the safe handling, storage, and disposal of Oxomemazine (B1678065) are critical for ensuring the well-being of laboratory personnel and the integrity of research. Adherence to these guidelines is paramount for professionals engaged in drug development and scientific investigation.
This compound is a phenothiazine (B1677639) derivative with antihistaminic and anticholinergic properties.[1][2][3] While valuable in research, it is classified as a hazardous substance that is toxic if swallowed, in contact with skin, and can be fatal if inhaled.[4][5][6] It may also cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects.[4][5] Therefore, stringent safety measures must be implemented throughout its lifecycle in the laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is non-negotiable when handling this compound. The following table summarizes the required PPE, compiled from various safety data sheets.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves.[7] Double gloving is recommended.[8][9] | To prevent skin contact, as this compound is toxic upon dermal absorption.[4] |
| Eye Protection | Tightly fitting safety goggles with side-shields.[7][10] | To protect eyes from splashes or dust particles. |
| Body Protection | Protective, disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[8] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area.[7] If ventilation is inadequate or dust is formed, a full-face respirator is necessary.[5][6][10] | To prevent inhalation of potentially fatal concentrations of the substance.[4] |
Procedural Guidance for Handling and Storage
Handling:
-
Always handle this compound in a designated, well-ventilated area, such as a chemical fume hood.[7]
-
Avoid the formation of dust and aerosols.[7]
-
Use non-sparking tools and take precautionary measures against static discharge.[7]
-
Prohibit eating, drinking, and smoking in areas where this compound is handled.[5][6]
-
Wash hands thoroughly after handling the substance.[11]
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[7][10]
-
Keep the container locked up and away from incompatible materials and foodstuff containers.[7][10]
Emergency Protocols: Spills and First Aid
In Case of a Spill:
-
Evacuate all personnel from the affected area.[7]
-
Ensure adequate ventilation.[7]
-
Remove all sources of ignition.[7]
-
Don the appropriate PPE, including respiratory protection.[7]
-
Contain the spill to prevent further spread. Do not allow the chemical to enter drains.[7]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[7]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][10]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[5][7]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[7]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[7]
Disposal Plan: Ensuring Environmental Safety
The disposal of this compound and its containers must be handled with care to prevent environmental contamination.
-
Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7] Do not discharge into sewer systems.[7]
-
Container Disposal: Containers can be triple-rinsed (or equivalent) and then offered for recycling or reconditioning.[7] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[7]
-
General Guidance: For unused or expired medicine in a non-laboratory setting, it is recommended to use a drug take-back program if available.[12][13][14] If not, mix the medicine with an undesirable substance like dirt or cat litter, place it in a sealed plastic bag, and dispose of it in the household trash.[14][15]
Below is a workflow diagram illustrating the key stages of safely handling this compound.
References
- 1. This compound | Histamine Receptor | AChR | TargetMol [targetmol.com]
- 2. This compound | Dosing, Uses and Side effects | medtigo [medtigo.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. aksci.com [aksci.com]
- 6. guidechem.com [guidechem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. pppmag.com [pppmag.com]
- 10. echemi.com [echemi.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 13. dea.gov [dea.gov]
- 14. epa.gov [epa.gov]
- 15. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
